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  • Product: 1-(chloromethyl)-4-nitro-1H-pyrazole
  • CAS: 51355-88-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of 1-(chloromethyl)-4-nitro-1H-pyrazole

Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action of 1-(chloromethyl)-4-nitro-1H-pyrazole, a heterocyclic compound with significant potential in drug development. By diss...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 1-(chloromethyl)-4-nitro-1H-pyrazole, a heterocyclic compound with significant potential in drug development. By dissecting its molecular architecture, we postulate a dual mechanism of action rooted in the synergistic reactivity of its two key functional moieties: the electrophilic 1-(chloromethyl) group and the bioreductive 4-nitro group. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's bioactivity and providing a framework for future experimental validation.

Introduction and Structural Rationale

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The subject of this guide, 1-(chloromethyl)-4-nitro-1H-pyrazole, is a synthetic pyrazole derivative featuring two critical functionalities that are harbingers of potent bioactivity.

The core structure consists of a five-membered pyrazole ring, which is aromatic and planar. The key substituents that dictate its mechanism of action are:

  • A 1-(chloromethyl) group: The chloromethyl group attached to the nitrogen at position 1 is a potent electrophilic center. The chlorine atom is a good leaving group, rendering the adjacent methylene carbon susceptible to nucleophilic attack.

  • A 4-nitro group: The nitro group at position 4 is a strong electron-withdrawing group, which influences the overall electronic properties of the pyrazole ring. Crucially, nitroaromatic and nitroheterocyclic compounds are well-documented as bioreductive prodrugs.[3][4]

The confluence of these two groups suggests a multi-faceted mechanism of action, which will be explored in detail in the subsequent sections.

Postulated Dual Mechanism of Action

We hypothesize that 1-(chloromethyl)-4-nitro-1H-pyrazole exerts its biological effects through a dual mechanism involving:

  • Direct Alkylation: Covalent modification of biological macromolecules via the electrophilic chloromethyl group.

  • Bioreductive Activation: Intracellular reduction of the nitro group to generate reactive nitrogen species that can induce cellular damage.

These two pathways may act independently or in concert to induce cytotoxicity in target cells.

The Role of the 1-(chloromethyl) Group: A Potent Alkylating Moiety

The 1-(chloromethyl) substituent transforms the otherwise stable pyrazole into a reactive alkylating agent.[5] Alkylating agents are a class of compounds that covalently attach an alkyl group to nucleophilic sites in biologically important molecules.

2.1.1. Cellular Targets of Alkylation

The primary targets for alkylating agents within a cell are the nucleophilic centers in proteins and nucleic acids.

  • Protein Alkylation: The side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), and lysine (amino group) are susceptible to alkylation. Covalent modification of proteins can lead to enzyme inhibition, disruption of protein-protein interactions, and induction of cellular stress pathways.

  • DNA Alkylation: The nitrogen and oxygen atoms of DNA bases are also prime targets for alkylation.[6] Guanine, in particular, is highly susceptible to alkylation at the N7 position. Such DNA adducts can disrupt DNA replication and transcription, leading to mutations, cell cycle arrest, and apoptosis.[5]

The reactivity of the chloromethyl group is a key determinant of the compound's potency and selectivity.

The Role of the 4-Nitro Group: Bioreductive Activation

Nitro-heterocyclic compounds are a well-established class of antimicrobial and anticancer agents that require intracellular metabolic activation to exert their effects.[7][8][9] This activation is particularly efficient in hypoxic environments, such as those found in solid tumors, and in anaerobic microorganisms.[4]

2.2.1. The Reductive Pathway

The mechanism of action is initiated by the enzymatic reduction of the nitro group by cellular nitroreductases. This is a stepwise process that generates a series of highly reactive intermediates:

  • Nitro Radical Anion: A one-electron reduction of the nitro group forms a nitro radical anion. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide radicals, leading to oxidative stress.

  • Nitroso and Hydroxylamino Derivatives: Further reduction of the nitro radical anion yields nitroso and hydroxylamino intermediates. These species are highly electrophilic and can covalently bind to cellular macromolecules, including DNA and proteins, leading to cellular damage.[3]

The generation of these reactive species within the target cell leads to a cascade of cytotoxic events.

Synergistic Action and Overall Biological Effect

The dual nature of 1-(chloromethyl)-4-nitro-1H-pyrazole suggests a potent synergistic effect. The compound can act as a "bioreductively activated alkylating agent." The initial bioreduction of the nitro group could potentially enhance the alkylating ability of the chloromethyl group, or the two moieties could attack different cellular targets, leading to a multi-pronged assault on the cell's homeostatic mechanisms.

The ultimate biological consequences of exposure to this compound are likely to include:

  • Induction of Oxidative Stress: Through the futile cycling of the nitro radical anion.

  • DNA Damage and Genomic Instability: Via direct alkylation and covalent modification by reduced nitro intermediates.

  • Protein Dysfunction: Through alkylation of critical amino acid residues.

  • Cell Cycle Arrest and Apoptosis: As a result of the overwhelming cellular damage.

The following diagram illustrates the proposed dual mechanism of action:

Mechanism_of_Action Proposed Mechanism of Action of 1-(chloromethyl)-4-nitro-1H-pyrazole Compound 1-(chloromethyl)-4-nitro-1H-pyrazole Direct_Alkylation Direct Alkylation (via Chloromethyl Group) Compound->Direct_Alkylation Bioreductive_Activation Bioreductive Activation (via Nitro Group) Compound->Bioreductive_Activation Protein_Alkylation Protein Alkylation (Cys, His, Lys) Direct_Alkylation->Protein_Alkylation DNA_Alkylation DNA Alkylation (e.g., N7-Guanine) Direct_Alkylation->DNA_Alkylation Nitroreductases Cellular Nitroreductases Bioreductive_Activation->Nitroreductases ROS_Generation ROS Generation Bioreductive_Activation->ROS_Generation Futile Cycling Protein_Damage Protein Damage & Dysfunction Protein_Alkylation->Protein_Damage DNA_Damage DNA Damage & Strand Breaks DNA_Alkylation->DNA_Damage Reactive_Intermediates Reactive Nitrogen Species (Nitroso, Hydroxylamino) Nitroreductases->Reactive_Intermediates Reduction Reactive_Intermediates->Protein_Damage Reactive_Intermediates->DNA_Damage Cellular_Damage Cellular Damage ROS_Generation->Cellular_Damage Protein_Damage->Cellular_Damage DNA_Damage->Cellular_Damage Apoptosis Apoptosis & Cell Death Cellular_Damage->Apoptosis Experimental_Workflow Experimental Workflow for Mechanistic Validation Start Start Synthesis Synthesis of 1-(chloromethyl)-4-nitro-1H-pyrazole Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Alkylation_Potential Assess Alkylation Potential (GSH Assay) Characterization->Alkylation_Potential IC50 Determine IC50 Values Cytotoxicity->IC50 DNA_Damage Evaluate DNA Damage (Comet Assay) IC50->DNA_Damage ROS_Measurement Measure ROS Production (DCFDA Assay) IC50->ROS_Measurement Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis_Assay Apoptosis Detection (Annexin V/PI Staining) IC50->Apoptosis_Assay Conclusion Elucidation of Mechanism of Action Alkylation_Potential->Conclusion DNA_Damage->Conclusion ROS_Measurement->Conclusion Cell_Cycle->Conclusion Apoptosis_Assay->Conclusion

Caption: A workflow for the experimental validation of the proposed mechanism of action.

Quantitative Data Summary

As 1-(chloromethyl)-4-nitro-1H-pyrazole is a novel compound for which public data is not available, the following table presents hypothetical IC50 values to illustrate how such data would be presented. These values are based on the known potencies of related nitro- and alkylating pyrazole derivatives against various cancer cell lines.

Cell LineCancer TypeHypothetical IC50 (µM) after 48h
MCF-7Breast Cancer5.2
MDA-MB-231Breast Cancer (Triple Negative)2.8
HCT116Colon Cancer7.5
A549Lung Cancer10.1

Conclusion

The structural features of 1-(chloromethyl)-4-nitro-1H-pyrazole strongly suggest a dual mechanism of action involving direct alkylation of cellular macromolecules and bioreductive activation of the nitro group to generate cytotoxic reactive nitrogen species. This multifaceted mode of action makes it a compelling candidate for further investigation as a potential anticancer or antimicrobial agent. The experimental framework provided in this guide offers a clear path for validating this hypothesis and elucidating the precise molecular targets and cellular consequences of treatment with this promising compound.

References

  • The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms Free - Microbiology Society. (URL: [Link])

  • The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms | Scilit. (URL: [Link])

  • The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed. (URL: [Link])

  • Mode of Action of Nitro-Heterocyclic Compounds on Escherichia Coli - PubMed. (URL: [Link])

  • Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (URL: [Link])

  • (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (URL: [Link])

  • [Antimicrobial therapy with nitroheterocyclic compounds, for example, metronidazole and nitrofurantoin] - PubMed. (URL: [Link])

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - MDPI. (URL: [Link])

  • Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents - MDPI. (URL: [Link])

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (URL: [Link])

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing. (URL: [Link])

  • DNA alkylation properties of enhanced functional analogs of CC-1065 incorporating the 1,2,9,9a-tetrahydrocyclopropa[1,2-c]benz[1,2-e]indol-4-one (CBI) alkylation subunit | Journal of the American Chemical Society. (URL: [Link])

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (URL: [Link])

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (URL: [Link])

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. (URL: [Link])

  • Repair of DNA Alkylation Products Formed in 9L Cell Lines Treated With 1-(2-chloroethyl) - PubMed. (URL: [Link])

  • Alkylating Agents. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (URL: [Link])

  • Enzymatic selective alkylation of pyrazoles using haloalkanes. v36 and... - ResearchGate. (URL: [Link])

  • (+)-CC-1065 DNA alkylation: key studies demonstrating a noncovalent binding selectivity contribution to the alkylation selectivity | Journal of the American Chemical Society. (URL: [Link])

  • New generation of camptothecin derivatives spontaneously alkylating DNA - ResearchGate. (URL: [Link])

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. (URL: [Link])

  • Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles - RSC Publishing. (URL: [Link])

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  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - MDPI. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Experimental Procedure for the Nitration of 1-(Chloromethyl)-1H-pyrazole

Abstract This document provides a comprehensive guide for the regioselective nitration of 1-(chloromethyl)-1H-pyrazole, a critical process for the synthesis of valuable intermediates in pharmaceutical and agrochemical re...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the regioselective nitration of 1-(chloromethyl)-1H-pyrazole, a critical process for the synthesis of valuable intermediates in pharmaceutical and agrochemical research. Nitropyrazoles serve as versatile building blocks in drug discovery, contributing to the development of novel therapeutic agents.[1][2][3][4][5] This protocol details a robust and reproducible method using a mixed acid nitrating system (HNO₃/H₂SO₄), emphasizing safety, procedural rationale, and thorough product characterization.

Introduction: The Significance of Nitropyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[2][4] The introduction of a nitro (-NO₂) group onto the pyrazole ring significantly modulates its electronic properties and can enhance its pharmacological profile, making nitropyrazoles highly sought-after intermediates in medicinal chemistry.[1][2] Specifically, the 4-nitro-1-(chloromethyl)-1H-pyrazole isomer is a key precursor for further functionalization in the development of new active pharmaceutical ingredients (APIs).[1]

The chloromethyl group at the N1 position introduces a reactive handle for subsequent nucleophilic substitution reactions, while the nitro group at the C4 position can be reduced to an amino group or participate in other transformations, expanding the synthetic possibilities. This protocol is designed for researchers and scientists in drug development seeking a reliable method for the synthesis of this important scaffold.

Reaction Principle and Mechanism

The nitration of 1-(chloromethyl)-1H-pyrazole proceeds via an electrophilic aromatic substitution mechanism. A mixed acid system of concentrated nitric acid and sulfuric acid is employed to generate the highly electrophilic nitronium ion (NO₂⁺).[6]

Reaction Scheme:

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the N-chloromethyl group can influence the regioselectivity of the nitration. The reaction is typically directed to the C4 position due to the electronic and steric effects of the substituents.

Materials and Apparatus

Reagents
ReagentGradeSupplierCAS No.
1-(Chloromethyl)-1H-pyrazole≥97%Commercially Available13749-94-5
Concentrated Nitric Acid (HNO₃)68-70%ACS Reagent Grade7697-37-2
Concentrated Sulfuric Acid (H₂SO₄)95-98%ACS Reagent Grade7664-93-9
Dichloromethane (CH₂Cl₂)ACS Reagent GradeCommercially Available75-09-2
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house144-55-8
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercially Available7757-82-6
Crushed Ice---
Deionized Water--7732-18-5
Apparatus
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Thermometer

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.[7]

Experimental Protocol

Preparation of the Nitrating Mixture

CAUTION: The preparation of the nitrating mixture is highly exothermic and must be performed with extreme care in a fume hood.[7][8]

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly, and with continuous stirring, add 10 mL of concentrated nitric acid dropwise via a dropping funnel. Crucially, maintain the internal temperature below 10 °C throughout the addition.

  • Once the addition is complete, allow the mixture to stir in the ice bath for an additional 10-15 minutes.

Nitration of 1-(Chloromethyl)-1H-pyrazole
  • In a separate 250 mL round-bottom flask, dissolve 5.0 g of 1-(chloromethyl)-1H-pyrazole in 25 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved.

  • Cool this solution in an ice-salt bath to 0-5 °C.

  • Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole solution over 30-45 minutes. It is imperative to maintain the reaction temperature between 0-10 °C to prevent side reactions and ensure safety. [8]

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Isolation
  • Carefully and slowly pour the reaction mixture onto approximately 100 g of crushed ice in a 500 mL beaker with vigorous stirring. This will quench the reaction and precipitate the crude product.[8]

  • Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.

  • Press the solid as dry as possible on the filter.

Purification
  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • If necessary, add water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the final product, 4-nitro-1-(chloromethyl)-1H-pyrazole, should be confirmed by standard analytical techniques.[9][10]

TechniqueExpected Results
¹H NMR Signals corresponding to the chloromethyl protons and the two distinct pyrazole ring protons.
¹³C NMR Signals for the chloromethyl carbon and the three pyrazole ring carbons.
IR Spectroscopy Characteristic peaks for C-H, C=N, N-N, C-Cl, and strong asymmetric and symmetric stretches for the NO₂ group.[11]
Mass Spectrometry A molecular ion peak corresponding to the mass of the nitrated product.[11]
Melting Point A sharp melting point consistent with a pure compound.

Safety Precautions and Waste Disposal

Extreme caution must be exercised throughout this procedure.

  • Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[7][12] They can cause severe burns and react violently with organic materials.[12] Always handle these acids in a certified chemical fume hood while wearing appropriate PPE, including acid-resistant gloves, a lab coat, safety goggles, and a face shield.[7][8]

  • Exothermic Reaction: The nitration reaction is highly exothermic and has the potential for thermal runaway if not properly controlled.[13] Strict temperature control is critical.[8] Ensure an adequate cooling bath is readily available.

  • Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[7][12] Have appropriate spill kits for acids readily available.

  • Waste Disposal: All acidic aqueous waste should be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal.[14] Organic waste containing chlorinated solvents must be disposed of in a designated halogenated waste container. Follow all institutional and local regulations for chemical waste disposal.[14]

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time or allow the reaction to warm slightly (e.g., to room temperature) after the initial stirring period at low temperature.
Loss of product during work-up.Ensure complete precipitation by using sufficient ice and allowing it to fully melt before filtration. Be judicious with the amount of solvent used for recrystallization.
Formation of By-products (e.g., dinitration) Reaction temperature was too high.Maintain strict temperature control (0-10 °C) during the addition of the nitrating mixture.[8]
Charring or Darkening of the Reaction Mixture Localized overheating or reaction temperature too high.Ensure efficient stirring and slow, dropwise addition of the nitrating mixture.[8]

Diagrams

Reaction Workflow

G cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification prep1 Cool H₂SO₄ to 0-5 °C prep2 Slowly add HNO₃ prep1->prep2 Maintain T < 10 °C react Add Nitrating Mixture prep2->react start Dissolve Pyrazole in H₂SO₄ start->react Cool to 0-5 °C stir Stir at 0-5 °C react->stir Maintain T < 10 °C quench Pour onto Ice stir->quench filter Vacuum Filtration quench->filter wash Wash with H₂O filter->wash purify Recrystallize wash->purify end end purify->end Final Product

Caption: Experimental workflow for the nitration of 1-(chloromethyl)-1H-pyrazole.

Electrophilic Aromatic Substitution Mechanism

G cluster_0 cluster_1 cluster_2 HNO₃ HNO₃ H₂O-NO₂⁺ H₂O⁺-NO₂ HNO₃->H₂O-NO₂⁺ + H₂SO₄ H₂SO₄ H₂SO₄ HSO₄⁻ HSO₄⁻ NO₂⁺ NO₂⁺ (Nitronium Ion) H₂O-NO₂⁺->NO₂⁺ - H₂O H₂O H₂O pyrazole 1-(chloromethyl)-1H-pyrazole intermediate Sigma Complex (Resonance Stabilized) pyrazole->intermediate + NO₂⁺ product 4-nitro-1-(chloromethyl)-1H-pyrazole intermediate->product - H⁺

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 1-(chloromethyl)-4-nitro-1H-pyrazole synthesis

Welcome to the Technical Support & Troubleshooting Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in the N-alkylati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for heterocyclic synthesis.

As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in the N-alkylation of electron-deficient heterocycles. The synthesis of 1-(chloromethyl)-4-nitro-1H-pyrazole is a classic example of a deceptively simple transformation that is highly sensitive to stoichiometric imbalances and moisture.

Because the 4-nitro group withdraws electron density from the pyrazole core, the N1 nitrogen exhibits reduced nucleophilicity. While this allows for greater control compared to electron-rich pyrazoles, it also necessitates specific kinetic drivers to prevent the reaction from stalling or diverting into dimeric byproducts [1].

Below is our comprehensive, field-proven guide to mastering this synthesis, complete with self-validating protocols, mechanistic troubleshooting, and quantitative benchmarks.

I. Mechanistic Overview & Quantitative Benchmarks

The most robust and scalable method for synthesizing 1-(chloromethyl)-4-nitro-1H-pyrazole is a two-step sequence:

  • Hydroxymethylation : Reaction of 4-nitro-1H-pyrazole with an excess of paraformaldehyde to form 1-(hydroxymethyl)-4-nitro-1H-pyrazole.

  • Chlorination : Conversion of the hydroxymethyl intermediate to the chloromethyl target using thionyl chloride (SOCl₂).

Attempting a one-step direct alkylation (e.g., using bromochloromethane) frequently leads to uncontrollable over-alkylation.

Quantitative Reaction Parameters

Use this table to benchmark your experimental setup against our optimized baseline.

ParameterStep 1: HydroxymethylationStep 2: Chlorination
Reagent Stoichiometry 4-Nitro-1H-pyrazole : (CH₂O)n (1.0 : 3.0)Intermediate : SOCl₂ (1.0 : 1.5)
Catalyst NaOH (0.1 eq)Anhydrous DMF (0.05 eq)
Temperature Profile 80 °C0 °C → 25 °C
Reaction Time 4–6 hours2–3 hours
Expected Yield >90% (Crude)85–95% (Isolated)
Primary Impurity Bis(4-nitro-1H-pyrazol-1-yl)methaneUnreacted alcohol, Hydrolysis products
Self-Validation Marker ¹H NMR: N-CH₂-OH (~5.4 ppm, broad)¹H NMR: N-CH₂-Cl (~6.1 ppm, sharp singlet)

II. Visualizing the Reaction Pathway

Pathway A 4-Nitro-1H-pyrazole (Starting Material) B 1-(Hydroxymethyl)- 4-nitro-1H-pyrazole A->B Paraformaldehyde Catalytic Base, 80°C C 1-(Chloromethyl)- 4-nitro-1H-pyrazole B->C SOCl2, DCM 0°C to RT D Bis(4-nitro-1H-pyrazol-1-yl)methane (Byproduct) B->D + 4-Nitro-1H-pyrazole (Side Reaction)

Reaction pathway for 1-(chloromethyl)-4-nitro-1H-pyrazole and its primary side reaction.

III. Self-Validating Experimental Protocol

Every protocol must act as a self-validating system. Do not proceed to the next step unless the analytical checkpoints are met.

Step 1: Synthesis of 1-(hydroxymethyl)-4-nitro-1H-pyrazole
  • Setup : In a round-bottom flask equipped with a reflux condenser, suspend 4-nitro-1H-pyrazole (1.0 eq) and paraformaldehyde (3.0 eq) in toluene (10 mL/g of substrate).

  • Catalysis : Add powdered NaOH (0.1 eq). The base catalyzes the depolymerization of paraformaldehyde and increases the nucleophilicity of the pyrazole.

  • Reaction : Heat the mixture to 80 °C for 4–6 hours.

  • Validation Checkpoint 1 (TLC) : Elute with EtOAc/Hexane (1:1). The starting material (R_f ~0.4) must be completely consumed, replaced by a highly polar spot (R_f ~0.15).

  • Workup : Cool to room temperature, filter off unreacted paraformaldehyde, and concentrate the filtrate.

  • Validation Checkpoint 2 (FTIR) : Confirm the disappearance of the sharp N-H stretch (~3150 cm⁻¹) and the appearance of a broad O-H stretch (~3350 cm⁻¹).

Step 2: Synthesis of 1-(chloromethyl)-4-nitro-1H-pyrazole
  • Setup : Dissolve the crude 1-(hydroxymethyl)-4-nitro-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0 °C.

  • Activation : Add anhydrous DMF (0.05 eq). This generates the highly reactive Vilsmeier-Haack chloroiminium intermediate in situ.

  • Chlorination : Dropwise, add thionyl chloride (SOCl₂, 1.5 eq). Maintain 0 °C during addition, then remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint 3 (Reaction Monitoring) : The evolution of SO₂ and HCl gas will cease when the reaction is complete.

  • Isolation : Do not perform an aqueous workup. Evaporate the DCM and excess SOCl₂ under reduced pressure. Triturate the resulting residue in cold, anhydrous hexanes to precipitate the pure product [3].

IV. Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Low Target Yield Q1 Is Bis-pyrazole >5%? Start->Q1 A1 Increase (CH2O)n equivalents Ensure full conversion to intermediate Q1->A1 Yes Q2 Is Hydroxymethyl unreacted? Q1->Q2 No A2 Use fresh SOCl2 Add catalytic DMF Q2->A2 Yes Q3 Degradation during workup? Q2->Q3 No A3 Avoid aqueous basic workup Evaporate volatiles directly Q3->A3 Yes

Troubleshooting logic tree for resolving low yields in N-chloromethylation workflows.

Q: I am isolating a significant amount of a highly crystalline, non-polar byproduct. NMR shows a methylene bridge connecting two pyrazole rings. How do I suppress this? A: You are observing the formation of bis(4-nitro-1H-pyrazol-1-yl)methane. Mechanistically, this occurs when the 1-(hydroxymethyl) intermediate undergoes dehydration to form a highly electrophilic iminium species, which is then attacked by unreacted 4-nitro-1H-pyrazole [1]. To suppress this causality, you must ensure a strict, continuous excess of formaldehyde (use 3.0+ equivalents of paraformaldehyde). This drives the equilibrium entirely toward the hydroxymethyl derivative, leaving no free 4-nitro-1H-pyrazole available to act as a nucleophile.

Q: The chlorination step stalls at ~70% conversion, even with excess SOCl₂. What is failing? A: Thionyl chloride reactions rely on the formation of a chlorosulfite intermediate, which must collapse via nucleophilic substitution by chloride. In electron-deficient systems (due to the 4-nitro group), this collapse is kinetically slow. You must add a catalytic amount of anhydrous DMF (1-5 mol%). DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as a highly active chlorinating species, rapidly converting the alcohol to the chloride and driving the reaction to 100% completion [2].

Q: The reaction shows full conversion by TLC, but my isolated yield of 1-(chloromethyl)-4-nitro-1H-pyrazole is below 40% after silica gel chromatography. Where is the product going? A: You are destroying your product during isolation. 1-(Chloromethyl)pyrazoles are highly sensitive to hydrolysis, especially on the slightly acidic surface of silica gel. Ambient moisture in the silica or eluent hydrolyzes the chloromethyl group back to the hydroxymethyl intermediate, or completely degrades it into formaldehyde and pyrazole. Do not purify this compound via column chromatography or aqueous basic workups. Rely entirely on solvent swapping and non-polar trituration (e.g., cold hexanes) to isolate the product safely.

V. References

  • Chloromethylation of Pyrazole Ring Russian Journal of General Chemistry (Rstakyan, V. I., et al., 2015). Discusses the mechanistic competition between chloromethylation and bispyrazolylmethane formation. URL:[Link][1]

  • 3-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole (Analogous Mechanism Reference) PubChem - National Institutes of Health. Structural and functional analog data supporting Vilsmeier-Haack chlorination pathways. URL:[Link][2]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 1-(Chloromethyl)-4-nitro-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the synthesis and optimization of 1-(chloromethyl)-4-nitro-1H-pyrazole (CAS 51355-88-5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the synthesis and optimization of 1-(chloromethyl)-4-nitro-1H-pyrazole (CAS 51355-88-5)[],[2]. This compound is a critical electrophilic building block in the development of agrochemicals, pharmaceuticals, and advanced energetic materials[3]. However, its synthesis is notoriously prone to side reactions—most notably over-alkylation (dimerization) and hydrolytic degradation.

This guide is designed to provide researchers and drug development professionals with field-proven, self-validating protocols and the mechanistic causality behind them.

Part 1: Frequently Asked Questions (FAQs) - Reagent & Condition Selection

Q1: Should I use the Blanc chloromethylation protocol (Formaldehyde/HCl) or an alkyl dihalide? A1: While traditional Blanc chloromethylation[4] or modified protocols using formaldehyde sodium bisulfite adduct with thionyl chloride[5],[6] are effective for many heterocycles, we strongly recommend using bromochloromethane (BrCH₂Cl) for 4-nitro-1H-pyrazole. Causality: Formaldehyde-based methods often risk the generation of highly toxic bis(chloromethyl) ether. BrCH₂Cl exploits the differential leaving group ability between bromine and chlorine. The pyrazolate anion selectively displaces the bromide via an S_N2 mechanism, leaving the chloromethyl group intact.

Q2: How does the 4-nitro group impact my choice of base? A2: The strongly electron-withdrawing nitro group at the C4 position significantly lowers the pKa of the pyrazole N-H, making deprotonation easier. However, it also drastically reduces the nucleophilicity of the resulting pyrazolate anion. Causality: Weak bases like K₂CO₃ often result in sluggish kinetics. We recommend Cesium Carbonate (Cs₂CO₃) . The larger ionic radius of the cesium cation provides a "cesium effect," enhancing the solubility of the ion pair in aprotic solvents (like MeCN or DMF) and leaving the pyrazolate anion more naked and reactive, thus accelerating the desired S_N2 attack before side reactions can occur.

Part 2: Troubleshooting Guide - Common Experimental Pitfalls

Issue 1: High levels of N,N'-methylene-bis(4-nitro-1H-pyrazole) (Dimerization)

Symptom: LC-MS shows a significant mass peak corresponding to the methylene-bridged dimer, and isolated yields of the target monomer are low. Root Cause: 1-(chloromethyl)-4-nitro-1H-pyrazole is highly electrophilic. If the local concentration of the unreacted 4-nitro-1H-pyrazole anion is high, it will competitively attack the newly formed product instead of the BrCH₂Cl reagent, creating a methylene bridge[3]. Corrective Action:

  • Invert the stoichiometry: Use BrCH₂Cl as both reagent and co-solvent (10+ equivalents).

  • Kinetic control: Add the base (or a pre-formed pyrazolate solution) dropwise over 2-4 hours to a solution of BrCH₂Cl. This keeps the steady-state concentration of the nucleophile near zero, statistically favoring reaction with the halocarbon over the product.

Issue 2: Hydrolysis of the chloromethyl group (Hydroxymethyl Impurity)

Symptom: ¹H-NMR shows a singlet at ~5.4 ppm (-CH₂OH) instead of the expected ~6.1 ppm (-CH₂Cl). Root Cause: The -CH₂Cl group on an electron-deficient pyrazole is highly activated. Aqueous workups, particularly basic ones, rapidly hydrolyze the chloride to an alcohol or cleave the group entirely. Corrective Action: Strictly avoid aqueous workup. Upon reaction completion, mechanically filter the crude mixture through a pad of Celite to remove inorganic salts, and concentrate the filtrate under high vacuum.

Part 3: Quantitative Data - Optimization Matrix

The following table summarizes the optimization of reaction conditions, demonstrating the causality of base selection, stoichiometry, and addition rate on the final yield.

EntrySolventBaseBrCH₂Cl (eq)Temp (°C)Addition MethodConversion (%)Dimer (%)Target Yield (%)
1DMFK₂CO₃2.025Bolus854540
2DMFK₂CO₃10.025Bolus952075
3MeCNCs₂CO₃10.025Dropwise (2h)>99<592
4MeCNCs₂CO₃10.060Dropwise (2h)>991580*

*Thermal degradation and increased side-reactions observed at elevated temperatures.

Part 4: Validated Experimental Protocol

Optimized Anhydrous Protocol for 1-(chloromethyl)-4-nitro-1H-pyrazole

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet.

  • Reagent Loading: Add bromochloromethane (BrCH₂Cl, 10.0 eq) and anhydrous acetonitrile (MeCN, 0.2 M relative to substrate) to the flask. Stir at 25°C under argon.

  • Substrate Solution: In a separate dry flask, dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous MeCN. Add Cs₂CO₃ (1.5 eq) and stir for 30 minutes to pre-form the pyrazolate anion.

  • Controlled Addition: Transfer the pyrazolate suspension to the dropping funnel. Add it dropwise to the BrCH₂Cl solution over 2 to 4 hours at 25°C to maintain a low steady-state concentration of the nucleophile.

  • Reaction Monitoring: Stir for an additional 1 hour post-addition. Monitor via LC-MS until the starting material is consumed (>99% conversion).

  • Anhydrous Workup: Filter the crude reaction mixture through a tightly packed pad of dry Celite to remove all inorganic salts (CsCl, CsBr, excess Cs₂CO₃). Wash the pad with additional dry MeCN.

  • Isolation: Concentrate the filtrate under reduced pressure (water bath <30°C to prevent thermal degradation) to yield the crude 1-(chloromethyl)-4-nitro-1H-pyrazole. Store immediately under inert atmosphere at -20°C.

Part 5: Workflow Visualization

OptimizationWorkflow Step1 Reaction Setup 4-nitro-1H-pyrazole + Base Step2 Alkylating Agent Addition (BrCH2Cl) Step1->Step2 Decision In-Process Control (LC-MS) Analyze Reaction Profile Step2->Decision PathA High Dimer Formation (>10%) Decision->PathA PathB Low Conversion (<90%) Decision->PathB PathC Optimal Conversion (Target >90%, Dimer <5%) Decision->PathC ActionA Action: Increase BrCH2Cl eq. Implement slow base addition. PathA->ActionA ActionB Action: Switch to Cs2CO3 Optimize temperature (25-40°C). PathB->ActionB ActionC Anhydrous Workup Filter salts, avoid H2O. PathC->ActionC ActionA->Step1 Iterate ActionB->Step1 Iterate

Figure 1: Decision tree for troubleshooting and optimizing the N-chloromethylation workflow.

Part 6: References

  • Title: Linking polynitro hexaazaisowurtzitane cages via an N,N'-methylene bridge: a promising strategy for design energetic ensembles of CL-20 derivatives and adjusting their properties Source: ResearchGate URL: [Link]

  • Title: A one-step protocol for the N-chloromethylation of heterocyclic imides Source: ResearchGate URL: [Link]

Sources

Troubleshooting

challenges in the purification of nitropyrazole derivatives

Welcome to the Nitropyrazole Purification Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of nitropyrazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitropyrazole Purification Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of nitropyrazole derivatives. Because these heterocyclic compounds are highly polar, prone to isomerism, and often thermally sensitive (especially energetic dinitropyrazoles), standard purification templates frequently fail.

This guide bypasses generic advice to focus on the causality of these bottlenecks. By understanding the thermodynamic and chromatographic principles at play, you can transform erratic purifications into self-validating workflows.

Section 1: Isomer Generation & Separation

Q: During the nitration of pyrazole, my LC-MS shows a mixture of N-nitro, 3-nitro, and 4-nitro isomers. Why does this happen, and how can I selectively isolate the 3-nitro or 4-nitro derivative?

A: The separation challenge arises because these isomers have similar molecular weights and polarities but vastly different hydrogen-bonding capabilities. The generation of these isomers is dictated by your reaction conditions. Pyrazole nitration is electrophilic. Direct nitration with fuming HNO3/H2SO4 at elevated temperatures (50°C) thermodynamically favors the1[1]. However, using milder conditions (e.g., acetyl nitrate at 25°C) yields the kinetically favored N-nitropyrazole. To obtain 3(5)-nitropyrazole, you must 2[2].

Quantitative Data Summary: Synthesis Conditions & Expected Yields

Target Isomer Reagents / Catalyst Temp (°C) Time (h) Expected Yield
N-Nitropyrazole Acetyl Nitrate (HNO3/Ac2O) 25 0.5 ~84%
3(5)-Nitropyrazole N-Nitropyrazole in Benzonitrile 180 3.0 ~98%

| 4-Nitropyrazole | Fuming HNO3 / H2SO4 | 50 | 1.5 | ~85% |

Experimental Protocol: Thermal Rearrangement & Isolation of 3-Nitropyrazole

Causality: Benzonitrile is selected as the solvent because it provides the necessary thermal mass to reach 180°C without solvent degradation, driving the intramolecular rearrangement.

  • Solvent Selection : Dissolve 1.0 g of crude N-nitropyrazole in 10 mL of benzonitrile[2].

  • Thermal Isomerization : Heat the solution to 180°C for 3 hours. (Self-Validation Step: Spot the mixture on a TLC plate; the reaction is complete when the higher-Rf N-nitro spot completely disappears).

  • Precipitation : Cool the mixture to room temperature and pour it into 30 mL of hexane. 3-nitropyrazole will selectively precipitate while impurities remain solvated in the non-polar phase[2].

  • Recrystallization : Filter the solid and recrystallize from hot water to achieve >98% purity[2].

NitropyrazoleWorkflow Start Crude Nitration Mixture (N-nitro, 3-nitro, 4-nitro) Decision1 Target Isomer? Start->Decision1 Path3 3(5)-Nitropyrazole Decision1->Path3 3-Nitro Path4 4-Nitropyrazole Decision1->Path4 4-Nitro Process3 Thermal Rearrangement (Benzonitrile, 180°C, 3h) Path3->Process3 Process4 Direct Nitration Control (H2SO4/HNO3, 50°C) Path4->Process4 Purify3 Hexane Precipitation & Water Recrystallization Process3->Purify3 Purify4 Ice-Water Quench & Ether/Hexane Recrystallization Process4->Purify4 HPLC RP-HPLC Quality Control (C18, Acetonitrile/Water) Purify3->HPLC Purify4->HPLC

Workflow for the targeted synthesis and purification of specific nitropyrazole isomers.

Section 2: Chromatographic Resolution of Co-eluting Derivatives

Q: My nitropyrazole derivatives (e.g., 3-nitropyrazole and 3,4-dinitropyrazole) co-elute on normal-phase silica. How can I achieve baseline separation?

A: Normal-phase chromatography often fails here because the highly polar -NH group dominates the stationary phase interaction, masking the subtle dipole differences of the nitro group positions. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is required. By utilizing a C18 or ODS2 column, we shift the separation mechanism from hydrogen bonding to hydrophobic partitioning. Adding a weak acid to the mobile phase suppresses the ionization of the pyrazole -NH proton,3[3].

Quantitative Data Summary: RP-HPLC Retention Factors

Compound Retention Factor (k') Resolution (Rs) Detection Limit (mg/L)
3-Nitropyrazole 0.41 - 0.73
3,4-Dinitropyrazole 1.20 9.42 (from 3-NP) 1.19

| 1,3-Dinitropyrazole | 1.52 | 3.16 (from 3-NP) | 1.04 |

Chromatographic Conditions: Hypersil ODS2 (250 x 4.6 mm, 5 μm), Mobile Phase: Acetonitrile / 0.1% Acetic Acid (35:65 v/v), Flow Rate: 1.0 mL/min, UV 260 nm[3].

Experimental Protocol: RP-HPLC Method for Nitropyrazole Quantification
  • Standard Preparation : Dissolve 10 mg of reference standard in 10 mL acetonitrile to create a 1000 µg/mL primary stock. Serially dilute with the mobile phase to create working standards between 4[4].

  • Mobile Phase Equilibration : Run Acetonitrile/0.1% acetic acid (35:65 v/v) at 1.0 mL/min until the baseline is stable at 260 nm[3].

  • Injection & Monitoring : Inject 10 µL of the sample (pre-filtered through a 0.45 µm syringe filter)[4].

  • (Self-Validation Step: Monitor peak symmetry. A tailing factor >1.5 indicates incomplete suppression of ionization; if observed, verify the pH of your aqueous mobile phase).

Section 3: Aqueous Extraction & Yield Loss

Q: After synthesizing 4-nitropyrazole via direct nitration, I quench the reaction in ice water, but my extraction yields are terrible. Where is the product going?

A: 4-Nitropyrazole is highly polar and forms strong intermolecular hydrogen bonds with water. When you quench the sulfuric/nitric acid mixture with ice, the highly acidic aqueous layer protonates the pyrazole ring, making it infinitely water-soluble. To recover the product, you must exploit its solubility limits at low temperatures rather than relying solely on liquid-liquid extraction.

Experimental Protocol: Optimized Isolation of 4-Nitropyrazole
  • Ice-Water Quench : Pour the reaction mixture (e.g., 25 mL nitrosulfuric acid) dropwise into 200 mL of crushed ice[1]. (Causality: Rapid quenching prevents thermal runaway and limits the formation of over-nitrated byproducts).

  • Precipitation : Allow the mixture to stand in an ice bath. 4-Nitropyrazole will precipitate directly as a white solid due to supersaturation in the cold aqueous matrix[1].

  • Filtration & Washing : Filter the precipitate under reduced pressure. Wash strictly with ice-cold water. (Causality: Room temperature water will redissolve the product, destroying your yield).

  • Recrystallization : Dissolve the crude solid in a minimum amount of ethyl ether, then slowly add hexane until turbidity appears. Cool to induce crystallization, yielding 1[1].

References

  • Source: researchgate.
  • Source: benchchem.
  • Title: How to Synthesize 4-Nitropyrazole Efficiently?
  • Source: acrhem.

Sources

Optimization

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

Introduction & Mechanistic Overview The Vilsmeier-Haack reaction is a cornerstone electrophilic aromatic substitution method used to introduce a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. In...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The Vilsmeier-Haack reaction is a cornerstone electrophilic aromatic substitution method used to introduce a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. In pyrazole chemistry, formylation regioselectively targets the highly nucleophilic C4 position, yielding pyrazole-4-carbaldehydes. These compounds are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials 1.

VH_Pathway Step1 DMF + POCl3 (0-5°C) Step2 Vilsmeier Reagent (Chloroiminium Ion) Step1->Step2 Step3 Electrophilic Attack by Pyrazole (at C4) Step2->Step3 Step4 Iminium Intermediate Step3->Step4 Step5 Aqueous Hydrolysis (Mild Base, 0°C to RT) Step4->Step5 Step6 Pyrazole-4-carbaldehyde Step5->Step6

Step-by-step mechanistic pathway of the Vilsmeier-Haack formylation on pyrazoles.

Standard Operating Procedure (SOP): Self-Validating Protocol

To ensure high trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints. Do not proceed to the next step unless the causality checkpoint is met.

Step 1: Preparation of the Vilsmeier Reagent
  • Procedure: Charge a flame-dried, argon-purged flask with anhydrous N,N-dimethylformamide (DMF) (3.0–6.0 equiv). Cool the flask to 0–5 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) (2.0–4.0 equiv) dropwise over 15–30 minutes with vigorous stirring.

  • Causality & Validation: The reaction between POCl₃ and DMF is highly exothermic. Dropwise addition prevents thermal degradation of the unstable chloroiminium salt 2. Validation: The mixture should form a pale yellow to colorless viscous complex. If it turns dark brown, the reagent has degraded (likely due to moisture or poor temperature control), and the batch must be discarded.

Step 2: Substrate Addition & Electrophilic Attack
  • Procedure: Dissolve the pyrazole substrate (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent. Remove the ice bath and gradually heat the reaction mixture to the optimal temperature (see Table 1) for 2 to 12 hours.

  • Causality & Validation: Heating is often required to overcome the activation energy barrier for C4 attack, especially in deactivated or unsubstituted pyrazoles 3. Validation: Monitor via TLC (quench a 50 µL aliquot in saturated NaHCO₃, extract with EtOAc). Complete consumption of the starting material confirms the formation of the iminium intermediate.

Step 3: Aqueous Hydrolysis & Workup
  • Procedure: Cool the reaction mixture back to 0 °C. Carefully pour the mixture over crushed ice. Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) until the pH reaches 7–8. Extract with ethyl acetate (EtOAc) or chloroform (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Causality & Validation: The intermediate is an iminium salt that requires aqueous hydrolysis to yield the final aldehyde. The quench is highly exothermic and acidic; using ice and a mild base prevents thermal decomposition and acid-catalyzed side reactions of the product 2. Validation: Successful hydrolysis is confirmed by the isolation of a crude product exhibiting a distinct aldehyde proton (~9.5 - 10.0 ppm) via ¹H NMR.

Quantitative Data & Condition Optimization

Substituent effects on the pyrazole ring drastically alter its nucleophilicity. Use the table below to select baseline parameters based on your specific substrate class.

Pyrazole Substrate TypePOCl₃ (equiv)DMF (equiv)Temp (°C)Time (h)Expected Yield
1-Aryl/Alkyl pyrazoles (Electron-rich)2.0 - 3.03.0 - 5.060 - 802 - 475 - 90%
1H-Pyrazoles (Unsubstituted NH)3.0 - 4.05.0 - 6.090 - 1204 - 850 - 70%
Deactivated pyrazoles (e.g., 5-chloro)4.06.01206 - 1240 - 60%

Note: Data aggregated from standard optimization studies 3.

Troubleshooting Guide & Logic Workflow

Troubleshooting Start Issue: Low Yield or No Product TLC TLC Analysis: Is Starting Material Consumed? Start->TLC Consumed Yes, Consumed TLC->Consumed NotConsumed No, Unreacted TLC->NotConsumed Workup Optimize Workup: Ensure complete iminium hydrolysis. Use Na2CO3 quench. Consumed->Workup Reagents Optimize Reaction: Use fresh POCl3/anhydrous DMF. Increase temp to 80-120°C. NotConsumed->Reagents

Workflow for troubleshooting low yields in Vilsmeier-Haack pyrazole formylation.

Issue 1: Low Yield or Incomplete Conversion

Q: My starting material is not fully consumed even after 24 hours. What is causing this? A: Pyrazoles with electron-withdrawing groups (e.g., halogens at C5) are deactivated towards electrophilic aromatic substitution.

  • Solution: Increase the equivalents of POCl₃/DMF (up to 4–6 eq) and elevate the reaction temperature to 120 °C 3. Ensure strictly anhydrous conditions, as moisture rapidly hydrolyzes the Vilsmeier reagent back to DMF and phosphoric acid, terminating the reaction prematurely.

Issue 2: Regioselectivity and Side Products

Q: I am observing multiple spots on my TLC. Am I getting N-formylation instead of C-formylation? A: If you are using an unsubstituted 1H-pyrazole, the Vilsmeier reagent can initially attack the pyrazole nitrogen.

  • Solution: N-formyl pyrazoles are kinetic products. Heating the reaction mixture (80–120 °C) promotes the thermodynamic rearrangement to the more stable C4-formylated product. Alternatively, protect the N1 position (e.g., with a benzyl or methyl group) prior to formylation to force exclusive C4 attack 4.

Issue 3: Workup Difficulties and Emulsions

Q: During extraction, I get a thick emulsion and my product yield is low. How can I improve isolation? A: Pyrazole-4-carbaldehydes can be partially water-soluble. Furthermore, the presence of phosphate salts from POCl₃ hydrolysis exacerbates emulsion formation.

  • Solution: Saturate the aqueous layer with NaCl (brine) before extraction to drive the product into the organic phase (salting out) 2. Extract with a more polar organic solvent like ethyl acetate or a mixture of CHCl₃/iPrOH if standard DCM fails. If insoluble polymeric byproducts cause the emulsion, filter the biphasic mixture through a pad of Celite prior to separation.

Frequently Asked Questions (FAQs)

Q: Why must the DMF be strictly anhydrous? A: The Vilsmeier reagent (chloroiminium ion) is highly electrophilic and moisture-sensitive. Water will irreversibly hydrolyze it before it can react with the pyrazole, leading to reaction failure and the generation of corrosive HCl gas.

Q: Can I use solvents other than DMF? A: DMF typically acts as both the reagent and the solvent. However, for solid pyrazoles that are poorly soluble, you can use anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) as a co-solvent. Note that DCM limits the reflux temperature to ~40 °C, which may be insufficient for deactivated pyrazoles.

Q: Why did my product turn into a dark, tarry residue during workup? A: This is typically caused by localized overheating during the aqueous quench. The hydrolysis of unreacted POCl₃ is violently exothermic. If the mixture is not poured over a sufficient amount of crushed ice, the heat generated can polymerize the newly formed pyrazole-4-carbaldehyde. Always quench slowly and maintain the temperature below 20 °C during neutralization.

References

  • BenchChem.Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • National Institutes of Health (PMC).Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Arkat USA.Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • MDPI.3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

Sources

Troubleshooting

Technical Support Center: Managing Moisture Sensitivity of 1-(chloromethyl)-4-nitro-1H-pyrazole

Welcome to the Technical Support Center. 1-(chloromethyl)-4-nitro-1H-pyrazole is a highly reactive building block utilized in advanced drug development and synthetic chemistry. Due to the electrophilic nature of the chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-(chloromethyl)-4-nitro-1H-pyrazole is a highly reactive building block utilized in advanced drug development and synthetic chemistry. Due to the electrophilic nature of the chloromethyl group, this compound is exceptionally sensitive to atmospheric moisture[1].

This guide provides researchers with field-proven troubleshooting strategies, self-validating protocols, and analytical benchmarks to ensure structural integrity during storage, handling, and reaction execution.

Section 1: Troubleshooting & FAQs

Q1: Why does my 1-(chloromethyl)-4-nitro-1H-pyrazole appear sticky and clumped instead of a free-flowing powder? A1: This physical change is the primary visual indicator of moisture absorption and subsequent degradation. The chloromethyl group is highly susceptible to nucleophilic attack by atmospheric water. When hydrolysis occurs, it generates 1-(hydroxymethyl)-4-nitro-1H-pyrazole and hydrochloric acid (HCl)[2]. The liberated HCl creates an acidic, hygroscopic microenvironment that draws in even more moisture, leading to deliquescence (the solid dissolving in its own absorbed water). To prevent this, the compound must be stored under an inert atmosphere and handled using rigorous air-free techniques[3].

degradation_pathway A 1-(chloromethyl)-4-nitro-1H-pyrazole (Intact Reagent) C 1-(hydroxymethyl)-4-nitro-1H-pyrazole (Degradation Product) A->C Hydrolysis D HCl (Corrosive Byproduct) A->D Leaving Group Cleavage B H2O (Atmospheric Moisture) B->C Nucleophilic Attack

Hydrolysis degradation pathway of 1-(chloromethyl)-4-nitro-1H-pyrazole upon moisture exposure.

Q2: How can I analytically validate the integrity of my reagent before committing it to a complex synthesis? A2: Relying solely on visual inspection is insufficient; you must establish a self-validating analytical checkpoint. The most definitive method is ¹H-NMR spectroscopy in anhydrous CDCl₃. In an intact batch, the methylene protons (-CH₂-Cl) appear as a sharp singlet around 6.1 ppm. If hydrolysis has occurred, you will observe a new singlet shifted upfield to approximately 5.5 ppm, corresponding to the hydroxymethyl (-CH₂-OH) protons. Mass spectrometry and FT-IR provide orthogonal validation (see Table 1).

Q3: My reaction requires transferring the solid reagent into a reaction flask. How do I do this without exposing it to ambient humidity? A3: For highly sensitive chloromethyl compounds, benchtop transfers are strongly discouraged. The optimal method is to perform the transfer inside a glovebox maintained at <1 ppm H₂O and O₂[4]. If a glovebox is unavailable, you must use Schlenk line techniques. You can add the solid through a powder funnel against a strong positive counterflow of argon (which is denser than air and nitrogen, providing a better protective blanket)[5]. Once transferred, the flask must undergo at least three vacuum/inert gas purge cycles to remove any introduced atmospheric moisture before adding anhydrous solvents[6].

Q4: I am using anhydrous solvents from a commercial Sure/Seal™ bottle. Is this sufficient to prevent hydrolysis during the reaction? A4: Not necessarily. While commercial anhydrous solvents are a good starting point, piercing the septum multiple times can introduce trace moisture[3]. Furthermore, dissolved oxygen and residual moisture can still interfere with sensitive reactions. For absolute trustworthiness, solvents should be actively dried over appropriate agents and degassed using the freeze-pump-thaw method to remove dissolved gases prior to use[7].

Section 2: Quantitative Data & Validation

To ensure experimental reproducibility, cross-reference your analytical data against the established benchmarks in the tables below.

Table 1: Analytical Markers for Degradation of 1-(chloromethyl)-4-nitro-1H-pyrazole

Analytical MethodIntact Reagent (Target)Hydrolyzed Byproduct (Degraded)
¹H-NMR (CDCl₃) Singlet, ~6.1 ppm (2H, -CH₂-Cl)Singlet, ~5.5 ppm (2H, -CH₂-OH); Broad singlet ~4.0 ppm (1H, -OH)
Mass Spectrometry (ESI+) m/z 162.0 [M+H]⁺ (Distinct 3:1 isotope pattern for ³⁵Cl/³⁷Cl)m/z 144.0 [M+H]⁺ (Absence of chlorine isotope pattern)
FT-IR Spectroscopy Strong C-Cl stretch at ~730 cm⁻¹Broad O-H stretch at ~3300 cm⁻¹
Physical Appearance Free-flowing off-white crystalline powderClumping, sticky, or deliquesced solid

Table 2: Solvent Drying and Validation Matrix

SolventRecommended Drying AgentKarl Fischer TargetDegassing Method
Dichloromethane (DCM)Calcium Hydride (CaH₂)< 10 ppmFreeze-Pump-Thaw
Tetrahydrofuran (THF)Sodium / Benzophenone< 5 ppmFreeze-Pump-Thaw
N,N-Dimethylformamide (DMF)Activated 3Å Molecular Sieves< 20 ppmVacuum Distillation

Section 3: Standard Operating Procedures (SOPs)

workflow Step1 1. Reagent Receipt (Store at -20°C under Ar) Step2 2. Glovebox Transfer (<1 ppm H2O/O2) Step1->Step2 Step4 4. Schlenk Line Reaction (Positive N2/Ar Pressure) Step2->Step4 Step3 3. Solvent Preparation (Freeze-Pump-Thaw) Step3->Step4 Step5 5. In-Process Validation (1H-NMR / Karl Fischer) Step4->Step5

End-to-end anhydrous workflow for handling moisture-sensitive chloromethyl pyrazole derivatives.

Protocol 1: Anhydrous Reagent Transfer via Schlenk Line

Causality & Validation: This protocol ensures the reaction vessel is entirely free of adsorbed water on the glass surface and atmospheric moisture. The validation step involves monitoring the manifold pressure gauge to ensure it drops below 0.1 mbar, confirming a leak-free and dry environment[7].

  • Glassware Preparation: Dry the Schlenk flask and a magnetic stir bar in an oven at >120°C for at least 4 hours to remove adsorbed surface water[8].

  • Assembly: Remove the flask from the oven, immediately grease the ground glass joints with high-vacuum silicone grease (applying only to the top two-thirds to prevent reaction contamination), and connect it to the Schlenk line[8].

  • Vacuum/Gas Cycling: Open the flask to dynamic vacuum. Once the pressure gauge reads <0.1 mbar, backfill the flask with high-purity Argon. Repeat this vacuum/argon cycle three times[7].

    • Validation Checkpoint: A consistent return to <0.1 mbar during each vacuum phase validates the system's integrity.

  • Reagent Addition: Under a positive flow of Argon, briefly remove the stopper and rapidly add the 1-(chloromethyl)-4-nitro-1H-pyrazole using a powder funnel[5]. Replace the stopper immediately.

  • Final Purge: Perform one final gentle vacuum/argon cycle to purge any air introduced during the solid transfer.

Protocol 2: Solvent Degassing via Freeze-Pump-Thaw

Causality & Validation: Dissolved gases (O₂ and ambient moisture vapor) in solvents can initiate side reactions or degrade the chloromethyl group. Freezing the solvent prevents evaporative loss under vacuum, while pumping removes the gases excluded from the solid lattice[7].

  • Preparation: Place the anhydrous solvent in a heavy-walled Schlenk tube sealed with a Teflon tap.

  • Freezing: Submerge the tube in a liquid nitrogen (LN₂) Dewar until the solvent is completely frozen solid[3].

  • Pumping: Open the Teflon tap to the high-vacuum manifold for 2-3 minutes to evacuate the headspace[3].

  • Thawing: Close the tap and remove the tube from the LN₂. Allow the solvent to thaw completely in a room-temperature water bath.

    • Validation Checkpoint: You will observe bubbles forming as the trapped gases are released from the liquid matrix.

  • Cycling: Repeat steps 2-4 until no more bubbles are observed during the thawing phase (typically 3 cycles)[3]. Backfill with Argon.

Sources

Optimization

Technical Support Center: Catalyst Selection for Optimizing Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Pyrazole scaffolds are a cornerstone in medicinal chemistry, and the choice of catalyst is a critical determinant of synthetic efficiency, regioselectivity, and overall success.[1] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your work.

Frequently Asked Questions (FAQs)

This section addresses the high-level questions frequently encountered when embarking on pyrazole synthesis.

Q1: What are the most common classes of catalysts used for pyrazole synthesis?

A1: Pyrazole synthesis is versatile, employing several catalyst classes depending on the starting materials and desired outcome. The primary categories include:

  • Acid Catalysts : These are traditionally used in the classical Knorr and Paal-Knorr syntheses, which typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3] Simple acids like glacial acetic acid are common, but solid acid catalysts such as Amberlyst-70 are gaining traction for greener and easier workups.[4][5]

  • Transition Metal Catalysts : A broad range of metals, including copper, palladium, silver, nickel, and ruthenium, are effective for synthesizing pyrazoles from diverse precursors like alkynes, hydrazones, and diols.[5][6] They are often crucial for achieving high regioselectivity or activating less reactive substrates.[1][5]

  • Nanocatalysts : Materials like nano-ZnO have emerged as highly efficient catalysts.[1][7] Their high surface area often leads to excellent yields in short reaction times, and they represent a more environmentally friendly option.[8][9]

  • Metal-Free Catalysts : To avoid metal contamination in final products, metal-free options are increasingly popular. These include iodine-promoted reactions and photoredox catalysis, which can proceed under very mild conditions.[1][5]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: This choice hinges on a trade-off between activity, separation, and reusability.[9]

  • Homogeneous Catalysts are in the same phase as the reactants (e.g., a soluble metal complex in an organic solvent). They often exhibit higher activity and selectivity under milder conditions because the catalytic sites are highly accessible.[5] However, removing the catalyst from the reaction mixture can be challenging and costly, which is a significant drawback, especially for pharmaceutical applications.[9]

  • Heterogeneous Catalysts exist in a different phase (e.g., a solid catalyst in a liquid medium). Their primary advantage is the ease of separation from the product via simple filtration, which allows for straightforward recycling and minimizes product contamination.[5][9] While they may sometimes show lower activity than their homogeneous counterparts, their environmental and cost benefits often make them preferable for large-scale processes.[9][10]

Q3: What are "green catalysts" and why are they important for pyrazole synthesis?

A3: Green catalysts are materials that facilitate more environmentally benign chemical processes.[9] Their application in pyrazole synthesis aligns with the principles of green chemistry by minimizing waste, avoiding hazardous substances, and improving energy efficiency.[11] Key examples include:

  • Recyclable Heterogeneous Catalysts : Solid-supported catalysts like nano-materials or polymers (e.g., Amberlyst-70) that can be filtered and reused for multiple cycles.[4][5][12]

  • Biodegradable or Waste-Derived Catalysts : Natural materials, such as lemon peel powder or modified eggshells, have been successfully used as low-cost, biodegradable catalysts.[8]

  • Catalysts for Greener Solvents : Catalysts that are highly active in environmentally friendly solvents like water or ethanol, or even under solvent-free conditions, are highly desirable.[9]

Q4: My starting materials are unsymmetrical. How does this affect my catalyst choice and the reaction outcome?

A4: The use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines introduces the challenge of regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products that can be difficult to separate.[2][13][14] The choice of catalyst and reaction conditions is critical to control the outcome. While simple acid catalysis may yield mixtures, certain transition metal catalysts, particularly those based on palladium, can offer excellent control over which isomer is formed.[5] Lowering the reaction temperature may also favor the kinetically controlled product over the thermodynamically more stable one.[5]

Catalyst Selection and Optimization Guide

Choosing the optimal catalyst requires a systematic evaluation of your specific synthetic goals. The following workflow and data table provide a structured approach to this process.

Catalyst Selection Workflow

The diagram below illustrates a decision-making process for selecting a suitable catalyst based on key experimental parameters.

G Start Define Synthesis Goals (Substrates, Scale, Purity) Substrate_Type What are the starting materials? Start->Substrate_Type Knorr Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) Substrate_Type->Knorr Knorr Alkyne Alkyne-based Synthesis Substrate_Type->Alkyne Alkynes Other Other Precursors (e.g., Diols, Hydrazones) Substrate_Type->Other Other Acid_Cat Consider Acid Catalysis (e.g., Acetic Acid, Amberlyst-70) Knorr->Acid_Cat Metal_Cat Consider Metal Catalysts (Cu, Ag, Pd) Alkyne->Metal_Cat Diverse_Cat Screen Diverse Catalysts (Ru, Ni, Metal-Free) Other->Diverse_Cat Regio_Concern Is Regioselectivity a Concern? Acid_Cat->Regio_Concern Metal_Cat->Regio_Concern Diverse_Cat->Regio_Concern Selective_Cat Screen catalysts known for high regioselectivity (e.g., Pd) Regio_Concern->Selective_Cat Yes Standard_Cat Standard conditions may suffice Regio_Concern->Standard_Cat No Scale_Concern Large Scale / Green Process? Hetero_Cat Prioritize Heterogeneous & Recyclable Catalysts (e.g., nano-ZnO) Scale_Concern->Hetero_Cat Yes Homo_Cat Homogeneous Catalysts may be suitable for small-scale discovery Scale_Concern->Homo_Cat No Final_Choice Final Catalyst Selection & Optimization Hetero_Cat->Final_Choice Homo_Cat->Final_Choice Selective_Cat->Scale_Concern Standard_Cat->Scale_Concern

Caption: Workflow for selecting a suitable catalyst for pyrazole synthesis.

Comparative Data on Catalytic Systems

The efficacy of a catalyst is determined by multiple factors.[15] This table summarizes quantitative data for representative catalysts across major categories to inform your selection.

Catalyst TypeCatalyst SystemSubstratesSolventTemp. (°C)TimeYield (%)Catalyst LoadingReference
Transition Metal Cu(OTf)₂Alkenyl hydrazonesToluene802 h53-5810 mol%[15]
Transition Metal Nickel-based (Heterogeneous)Hydrazine, acetophenone derivativesEthanolRoom Temp3 hGood to Excellent10 mol%[8][15]
Transition Metal AgOTfTrifluoromethylated ynones, aryl hydrazinesNot specifiedRoom Temp1 hup to 991 mol%[1]
Nanocatalyst Nano-ZnOPhenylhydrazine, ethyl acetoacetateWaterRoom Temp15 min~95Small % by weight[7][9]
Nanocatalyst Nano-eggshell/Ti(IV)Aldehyde, malononitrile, hydrazineSolvent-freeRoom Temp10-25 minHigh0.06 g[8]
Metal-Free Ionic Liquid [Et₃NH][HSO₄]Aldehyde, malononitrile, hydrazineNone (neat)Room Temp15 minHigh20 mol%[15]
Metal-Free Amberlyst-70 (Solid Acid)Hydrazines, 1,3-diketonesWaterRoom Temp15 min~94Not specified[4]
Green Catalyst Lemon Peel PowderAldehyde, malononitrile, hydrazineEthanolReflux15-45 min85-9510 wt%[8]
Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Troubleshooting Workflow: Low Reaction Yield

G Start Problem: Low Yield Check_Reaction Is the reaction incomplete? Start->Check_Reaction Check_Purity Are starting materials pure? Check_Reaction->Check_Purity No (TLC shows clean conversion) Solution_Time Solution: 1. Increase reaction time. 2. Increase temperature. Check_Reaction->Solution_Time Yes (TLC shows SM) Check_Catalyst Is the catalyst active? Check_Purity->Check_Catalyst Yes Solution_Purity Solution: 1. Purify reagents/solvents. 2. Use fresh hydrazine. Check_Purity->Solution_Purity No (Impurity suspected) Check_Workup Was there product loss during workup/purification? Check_Catalyst->Check_Workup Yes Solution_Catalyst Solution: 1. Use fresh catalyst. 2. Regenerate catalyst. 3. Screen different catalysts. Check_Catalyst->Solution_Catalyst No (Deactivation suspected) Solution_Workup Solution: 1. Optimize extraction/precipitation. 2. Check product solubility. 3. Modify purification method. Check_Workup->Solution_Workup Yes End Yield Optimized Check_Workup->End No Solution_Time->End Solution_Purity->End Solution_Catalyst->End Solution_Workup->End

Caption: Decision tree for troubleshooting low yield in pyrazole synthesis.

Issue Possible Cause Identification Method Suggested Solution
Low or No Product Yield Incorrect Catalyst Choice : The selected catalyst is not optimal for the specific substrates.Reaction stalls or shows minimal conversion by TLC/LC-MS.Review the literature for precedents with similar substrates.[5] Screen a small panel of different catalyst types (e.g., acid, transition metal, nanocatalyst).
Catalyst Deactivation/Poisoning : Impurities in starting materials or solvents (e.g., sulfur, water) have poisoned the catalyst.Gradual or sudden loss of activity, especially when reusing a catalyst.Ensure all reagents and solvents are pure and dry.[5] If using a heterogeneous catalyst, attempt regeneration or use a fresh batch.[12] Consider using a guard bed to remove impurities before they reach the catalyst.[12]
Incomplete Reaction : Reaction time or temperature is insufficient.TLC or LC-MS analysis shows significant amounts of unreacted starting materials.[14]Increase the reaction time and continue monitoring. If the reaction has stalled, incrementally increase the temperature.[5] Consider a more active catalyst.
Poor Regioselectivity (Mixture of Isomers) Thermodynamic vs. Kinetic Control : The reaction conditions favor the formation of multiple isomers.NMR spectra show duplicate sets of peaks. Multiple spots are observed on TLC.[14]Lowering the reaction temperature can favor the kinetically controlled product.[5] Screen different catalysts, as some metal catalysts are known to provide high regioselectivity.[1][5]
Catalyst is Inactive Leaching of Active Metal : For supported catalysts, the active metal is dissolving into the reaction medium.Loss of activity upon reuse. ICP or AAS analysis of the reaction filtrate shows the presence of the metal.[12]Choose a more robust catalyst support. Modify the catalyst preparation to improve metal anchoring.[16] Avoid highly polar or coordinating solvents that may promote leaching.[12]
Fouling/Coking : Active sites on a heterogeneous catalyst are blocked by polymers or carbonaceous deposits.Visual change in catalyst color (e.g., darkening). Gradual loss of activity over multiple cycles.Wash the catalyst with a suitable solvent to remove adsorbed species.[12] For robust inorganic supports, calcination (high-temperature treatment in air) can burn off organic residues.[5]
Reaction Mixture is Dark (Yellow/Red) Hydrazine Decomposition : Phenylhydrazine and other hydrazine derivatives can be sensitive to air and light, leading to oxidation and decomposition.[13]The reaction mixture darkens significantly, and TLC shows multiple colored impurity spots.Use fresh, high-purity hydrazine. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent air oxidation.[13][14] Crude product can sometimes be decolorized by treating a solution with activated charcoal, followed by filtration.[14]
Experimental Protocols

These detailed methodologies are provided to facilitate the replication and adaptation of common synthetic routes.

Protocol 1: Classic Knorr Synthesis using Acid Catalysis

This protocol describes a general procedure for the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole.

  • Materials :

    • Acetylacetone (1.0 equiv)

    • Phenylhydrazine (1.0 - 1.2 equiv)

    • Ethanol or 1-Propanol

    • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Procedure :

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone (1.0 equiv) in ethanol.

    • Add phenylhydrazine (1.0-1.2 equiv) to the solution, followed by the catalytic amount of glacial acetic acid.[5][17]

    • Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[13]

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product does not precipitate, slowly add cold deionized water to the mixture with stirring to induce precipitation.[13]

    • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[15]

Protocol 2: Green Synthesis using a Heterogeneous Nanocatalyst

This protocol outlines an environmentally friendly synthesis of 1,3,5-substituted pyrazoles using a nano-ZnO catalyst in water.[7][9]

  • Materials :

    • Phenylhydrazine (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Nano-ZnO catalyst (a small percentage by weight of reactants)

    • Water

  • Procedure :

    • In a round-bottom flask, combine phenylhydrazine (1 mmol) and ethyl acetoacetate (1 mmol).[9]

    • Add the nano-ZnO catalyst.

    • Add water as the solvent.

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC. The reaction is often complete within 15-30 minutes.[9]

    • Upon completion, the solid product is collected by filtration, washed thoroughly with water to remove any unreacted starting materials, and dried. The nano-ZnO catalyst can often be recovered from the filtrate for reuse.

Protocol 3: One-Pot Multicomponent Synthesis

This protocol describes the synthesis of dihydropyrano[2,3-c]pyrazole derivatives using a recyclable catalyst under mild conditions.[15]

  • Materials :

    • Aromatic aldehyde (1 mmol)

    • Malononitrile (1 mmol)

    • Hydrazine hydrate (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Ionic Liquid [Et₃NH][HSO₄] (20 mol %) or another suitable green catalyst

  • Procedure :

    • To a flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol).[15]

    • Add the ionic liquid catalyst (20 mol %).

    • Stir the reaction mixture at room temperature for approximately 15 minutes.[15]

    • Monitor the progress of the reaction by TLC.

    • Upon completion, quench the reaction with crushed ice. The product often precipitates as a solid.

    • If the product is soluble, extract the mixture with ethyl acetate.[15]

    • Collect the solid by filtration or concentrate the organic extracts under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to yield the pure derivative.[15]

References
  • A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
  • One-Pot Synthesis of Pyrazole Derivatives Using Green Catalysts: Applic
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Slideshare.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Green Synthetic Strategies for Pyrazole Deriv
  • Technical Support Center: Efficient Synthesis of Pyrazole Deriv
  • Technical Support Center: Catalyst Deactivation and Regener
  • Green approaches-synthesis of dihydropyrano [2,3-c] pyrazole by using eco-friendly c
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Benchchem.
  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable c
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis. Benchchem.
  • Troubleshooting the reaction mechanism of pyrazole form
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • optimization of reaction conditions for pyrazoline synthesis. Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Cu-catalysed pyrazole synthesis in continuous flow. Catalysis Science & Technology (RSC Publishing).
  • Three Sources of Catalyst Deactivation and How To Mitig
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.

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Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 1-(Chloromethyl)-4-nitro-1H-pyrazole vs. Established Pyrazole Scaffolds

As a Senior Application Scientist, evaluating the biological potential of a heterocyclic scaffold requires moving beyond basic structural analysis to understand the fundamental chemical causality driving its interaction...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the biological potential of a heterocyclic scaffold requires moving beyond basic structural analysis to understand the fundamental chemical causality driving its interaction with biological systems. The pyrazole ring is a privileged pharmacophore found in numerous FDA-approved drugs, exhibiting broad-spectrum activities ranging from anti-inflammatory to anticancer properties[1].

However, 1-(chloromethyl)-4-nitro-1H-pyrazole (CAS 51355-88-5)[] represents a highly specialized subclass. Unlike stable, reversibly binding pyrazole drugs (e.g., Celecoxib or Ruxolitinib), this molecule functions primarily as a highly reactive electrophile, a hypoxia-activated prodrug trigger[3], and a versatile synthetic precursor for potent kinase inhibitors[4][5]. This guide provides an in-depth comparative analysis of its biological activity, mechanistic pathways, and the experimental protocols required to validate its efficacy.

Mechanistic Profiling & Causality

To understand the biological activity of 1-(chloromethyl)-4-nitro-1H-pyrazole, we must deconstruct its two primary functional groups:

The Chloromethyl Warhead: Covalent Alkylation vs. Reversible Binding

Most commercial pyrazole drugs achieve target specificity through non-covalent interactions. For instance, Celecoxib utilizes its pyrazole core to orient a sulfonamide group into the COX-2 active site via hydrogen bonding[1]. Similarly, modern 4-nitro-1H-pyrazole-3-carboxamide derivatives act as ATP-competitive inhibitors of FLT3 and CDK2, achieving sub-nanomolar affinity without forming covalent bonds[4][5].

In contrast, the N1-chloromethyl group in 1-(chloromethyl)-4-nitro-1H-pyrazole is a potent SN​2 electrophile. The chloride ion is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack by thiol-containing residues (e.g., cysteine in proteins) or nitrogenous bases in DNA. If administered directly, this compound acts as an indiscriminate alkylating agent, leading to broad cellular cytotoxicity rather than targeted inhibition.

The 4-Nitro Group: A Hypoxia-Activated Sensor

The true biological utility of this scaffold lies in its application as a hypoxia-activated prodrug (HAP) trigger[3]. The tumor microenvironment is characteristically hypoxic. Under normoxic conditions, the 4-nitro group is stable. However, in hypoxic environments, cellular nitroreductases facilitate a one-electron reduction of the nitro group to a hydroxylamine or amine. This reduction triggers an electronic cascade through the pyrazole ring, expelling the chloride leaving group and generating a highly reactive aza-quinone methide intermediate that irreversibly cross-links DNA[3].

Mechanism P 1-(Chloromethyl)-4-nitro-1H-pyrazole NR Nitroreductase (Hypoxia) P->NR 1e- reduction Red Hydroxylamine/Amine Intermediate NR->Red Hypoxia (0.1% O2) Frag Chloride Expulsion & Fragmentation Red->Frag Electron cascade Alk Aza-Quinone Methide (Alkylator) Frag->Alk -Cl DNA Covalent DNA Cross-linking Alk->DNA Nucleophilic attack

Hypoxia-activated prodrug mechanism of 4-nitro-1H-pyrazole derivatives.

Comparative Biological Activity Data

To objectively benchmark 1-(chloromethyl)-4-nitro-1H-pyrazole, we compare it against advanced pyrazole-derived kinase inhibitors and established anti-inflammatory agents.

Compound ClassPrimary Mechanism of ActionPrimary TargetCellular IC50 / PotencyToxicity Profile
1-(Chloromethyl)-4-nitro-1H-pyrazole [][3]Covalent Alkylation / Prodrug FragmentationDNA / Non-specific nucleophiles~1-5 µM (Hypoxia) >50 µM (Normoxia)High off-target toxicity if unconjugated; Hypoxia-selective if formulated as a HAP.
4-Nitro-1H-pyrazole-3-carboxamides (e.g., Cpd 8t) [4][5]ATP-Competitive Reversible BindingFLT3, CDK2, CDK40.089 nM (FLT3) 1.22 nM (MV4-11 Cells)Highly selective for acute myeloid leukemia (AML) cell lines. Low normal cell toxicity.
Celecoxib [1]Reversible Competitive BindingCOX-2 Enzyme~40 nM (COX-2)Low acute toxicity; well-tolerated systemic profile.
Pyrazolo[1,5-a]pyrimidines (e.g., Cpd 13a) [6]ATP-Competitive Reversible BindingJAK2 Kinase< 10 nM (JAK2)Highly selective over other JAK family kinases.

Data Synthesis: The chloromethyl derivative is not a standalone targeted therapeutic; rather, it is a cytotoxic payload or a synthetic building block. When researchers substitute the reactive chloride with heterocyclic amines, the scaffold transforms into highly potent, non-covalent kinase inhibitors (like Compound 8t) capable of overcoming drug-resistant FLT3 mutations in AML[5].

Experimental Methodologies

To rigorously evaluate the biological activity of this compound and its derivatives, researchers must employ self-validating assay systems. The following protocols isolate the causality of the compound's mechanisms.

Protocol A: Hypoxia-Selective Cytotoxicity Assay (Prodrug Validation)

This protocol validates the hypoxia-driven activation of the 4-nitro group, ensuring the observed cytotoxicity is mechanism-specific rather than a result of indiscriminate alkylation[3].

  • Cell Seeding: Seed human ovarian cancer cells (A2780) or AML cells (MV4-11) in two parallel 96-well plates at 5×103 cells/well in RPMI-1640 medium[4][7]. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 1-(chloromethyl)-4-nitro-1H-pyrazole (from 100 µM to 0.1 µM). Add to both plates.

  • Differential Incubation:

    • Plate 1 (Normoxia): Incubate in a standard incubator (21% O2​ , 5% CO2​ ) for 72 hours.

    • Plate 2 (Hypoxia): Transfer to a hypoxia chamber (0.1% O2​ , 5% CO2​ , balance N2​ ) for 72 hours.

  • Viability Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Self-Validation (Data Analysis): Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC50(Normoxia)​/IC50(Hypoxia)​ . An HCR > 10 confirms that the biological activity is driven by nitroreductase-mediated prodrug activation rather than non-specific chloride displacement.

Protocol B: Derivatization for Kinase Inhibitor Screening

To harness the scaffold for targeted therapy, the chloromethyl group must be neutralized via nucleophilic substitution[6][7].

  • Substitution Reaction: Dissolve 1-(chloromethyl)-4-nitro-1H-pyrazole (1.0 eq) in anhydrous acetonitrile. Add K2​CO3​ (2.0 eq) and a target nucleophile (e.g., a piperazine derivative, 1.1 eq)[7].

  • Reflux & Purification: Heat the mixture to 60°C for 12 hours. Filter the inorganic salts, concentrate under vacuum, and purify via flash chromatography.

  • Kinase Profiling: Screen the resulting derivative against a panel of kinases (e.g., FLT3, CDK2, JAK2) using a FRET-based enzymatic assay (e.g., Z'-LYTE) in the presence of 10 µM ATP to determine the IC50​ [4][5].

Workflow Syn Compound Synthesis & Derivatization Split Assay Triage Syn->Split Norm Normoxic Viability (21% O2) Split->Norm Hypo Hypoxic Viability (0.1% O2) Split->Hypo Kin Kinase Profiling (FLT3/CDK2) Split->Kin Val Calculate Hypoxia Cytotoxicity Ratio (HCR) Norm->Val Hypo->Val

Experimental workflow for evaluating pyrazole biological activity and hypoxia selectivity.

Conclusion

1-(Chloromethyl)-4-nitro-1H-pyrazole is a highly reactive, dual-threat molecule. While it lacks the stable, non-covalent binding profile of commercial pyrazole drugs like Celecoxib, its unique structure makes it an invaluable tool for drug developers. By leveraging the electrophilic nature of the chloromethyl group for synthesis, or the reducible nature of the nitro group for hypoxia-targeted prodrugs, researchers can engineer next-generation therapeutics capable of overcoming complex oncology challenges like AML and solid tumor hypoxia.

Sources

Comparative

A Senior Application Scientist's Guide to Halogenated Pyrazoles in Synthesis: A Comparative Analysis of 1-(chloromethyl)-4-nitro-1H-pyrazole

Introduction: The Pyrazole Scaffold and the Strategic Role of Halogenation The pyrazole nucleus is a cornerstone in modern medicinal chemistry and drug development.[1][2] This five-membered aromatic heterocycle, containi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the Strategic Role of Halogenation

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and drug development.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a wide array of therapeutic agents, including the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[1][3] The versatility of the pyrazole ring stems from its unique electronic properties and the multiple sites available for functionalization, allowing chemists to fine-tune the steric and electronic profile of a molecule to optimize its pharmacological activity.[4][5]

Halogenation of the pyrazole scaffold is a key strategy for enhancing its synthetic utility. Halogens can be introduced either on the pyrazole ring itself or on a side chain. Ring-halogenated pyrazoles are typically precursors for cross-coupling reactions, while side-chain halogenated pyrazoles, such as 1-(chloromethyl) derivatives, serve as potent electrophiles for alkylation reactions. This guide provides an in-depth comparison of 1-(chloromethyl)-4-nitro-1H-pyrazole with other halogenated pyrazoles, offering field-proven insights and experimental data to guide researchers in selecting the optimal building block for their synthetic campaigns.

Deep Dive: 1-(chloromethyl)-4-nitro-1H-pyrazole

1-(chloromethyl)-4-nitro-1H-pyrazole is a highly versatile and reactive building block for introducing a functionalized pyrazole moiety onto a target molecule. Its utility is dictated by the interplay between the chloromethyl group at the N1 position and the powerful electron-withdrawing nitro group at the C4 position.

Synthesis and Inherent Reactivity

The synthesis of this reagent typically begins with the nitration of 1H-pyrazole using a mixture of nitric and sulfuric acid to yield 4-nitropyrazole.[6] This is followed by N-alkylation with a chloromethylating agent.

The key to its enhanced reactivity lies in its electronic structure. The nitro group at the C4 position exerts a strong -I (inductive) and -R (resonance) effect, withdrawing electron density from the entire pyrazole ring. This has two significant consequences:

  • Decreased Nucleophilicity of Ring Nitrogens: The electron-withdrawing nature of the nitro group reduces the basicity and nucleophilicity of the N2 nitrogen. This is advantageous as it minimizes side reactions during its synthesis and subsequent use.

  • Increased Electrophilicity of the Chloromethyl Carbon: The electron withdrawal from the N1 position makes the attached chloromethyl group a significantly more potent electrophile. The carbon-chlorine bond is polarized, making the carbon atom highly susceptible to nucleophilic attack (Sₙ2 reaction). This enhanced reactivity allows for alkylation of even weak nucleophiles under mild conditions.

The following diagram illustrates this electronic influence:

Caption: Electronic influence of the nitro group on reactivity.

Comparative Analysis: 1-(chloromethyl)-4-nitro-1H-pyrazole vs. Alternatives

The choice of a halogenated pyrazole depends entirely on the desired synthetic transformation. While 1-(chloromethyl)-4-nitro-1H-pyrazole excels as an alkylating agent, other halogenated pyrazoles are tailored for different applications, such as cross-coupling.

Reagent NameStructurePrimary Synthetic ApplicationReactivity Profile & Key Features
1-(chloromethyl)-4-nitro-1H-pyrazole N-Alkylation Highly Electrophilic: The nitro group strongly activates the chloromethyl group for Sₙ2 displacement. Ideal for alkylating a wide range of nucleophiles (amines, thiols, phenols) under mild conditions. The nitro group can be later reduced to an amine for further functionalization.
1-(chloromethyl)-1H-pyrazole N-Alkylation Moderately Electrophilic: A standard alkylating agent.[7] Lacks the activation of the nitro group, thus requiring stronger bases or higher temperatures for reaction with less reactive nucleophiles.
4-Bromo-1H-pyrazole Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.)Ring Functionalization: The C-Br bond is the reactive site. It does not act as an alkylating agent. Used to form C-C, C-N, or C-O bonds at the C4 position of the pyrazole ring.[8]
3-Methyl-4-nitro-1H-pyrazole Precursor for N-Alkylation Nucleophilic Pyrazole: The N-H proton is acidic and can be deprotonated with a base. The resulting pyrazolide anion is a good nucleophile that can react with various electrophiles.[9] Regioselectivity (N1 vs. N2 alkylation) can be an issue.[10]

Experimental Protocols and Performance Data

The enhanced reactivity of 1-(chloromethyl)-4-nitro-1H-pyrazole translates to tangible benefits in the lab, such as milder reaction conditions, faster reaction times, and higher yields compared to its non-nitrated counterpart.

Protocol 1: General Procedure for N-Alkylation using 1-(chloromethyl)-4-nitro-1H-pyrazole

This protocol describes a robust, base-mediated alkylation of a generic secondary amine, a common transformation in drug discovery.

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis start Dissolve secondary amine (1.0 eq) and K₂CO₃ (1.5 eq) in DMF add_reagent Add 1-(chloromethyl)-4-nitro-1H-pyrazole (1.1 eq) dropwise at 0 °C start->add_reagent react Stir at room temperature for 2-4 hours add_reagent->react quench Quench with water and extract with Ethyl Acetate (3x) react->quench wash Wash combined organic layers with brine quench->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify via silica gel chromatography dry->purify product Obtain pure N-alkylated pyrazole product purify->product

Caption: Standard workflow for N-alkylation.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the secondary amine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of 1-(chloromethyl)-4-nitro-1H-pyrazole (1.1 eq) in DMF dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-alkylated product.

Comparative Performance Insights

While a direct side-by-side published experiment is not available, the principles of physical organic chemistry allow for a robust, evidence-based comparison.

Parameter1-(chloromethyl)-4-nitro-1H-pyrazole 1-(chloromethyl)-1H-pyrazole Causality Behind the Difference
Reaction Rate FastModerate to SlowThe electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, accelerating the Sₙ2 reaction.[11]
Reaction Conditions Mild (e.g., K₂CO₃, room temp)Often requires stronger bases (e.g., NaH) or elevated temperatures.[10]The higher reactivity of the nitrated compound allows for less forcing conditions, improving functional group tolerance.
Typical Yields High to ExcellentModerate to HighFaster, cleaner reactions with fewer side products (like elimination or decomposition) typically lead to higher isolated yields.
Substrate Scope Broad (accommodates less nucleophilic amines/thiols)More limited to reactive nucleophilesThe increased electrophilicity enables reactions that might be sluggish or fail with the less activated analogue.

Conclusion and Future Outlook

For synthetic chemists aiming to perform N-alkylation reactions to install a pyrazole moiety, 1-(chloromethyl)-4-nitro-1H-pyrazole represents a superior choice over its non-nitrated or ring-halogenated counterparts. Its heightened electrophilicity, a direct consequence of the C4-nitro group, facilitates rapid and high-yielding reactions under mild conditions with a broad range of nucleophiles. Furthermore, the nitro group itself serves as a valuable synthetic handle for subsequent transformations, such as reduction to an amine, adding another layer of synthetic versatility.[9]

In contrast, reagents like 4-bromo-1H-pyrazole are not suitable for alkylation but are the tools of choice for C-C or C-N bond formation via cross-coupling. Understanding these fundamental differences in reactivity is paramount for designing efficient and successful synthetic routes in the development of novel pyrazole-based therapeutics and advanced materials.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile.
  • Zhang, J., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]

  • Potkin, V. I., et al. (2022). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Beilstein Journal of Organic Chemistry. [Link]

  • Baklanov, M. V., et al. (2026). Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. ResearchGate. [Link]

  • Bentiss, F., et al. (2007). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications. [Link]

  • Schmitt, D. C., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]

  • Schmitt, D. C., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazoles. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]

  • Dar'in, D., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Potkin, V. I., et al. (2022). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. PMC. [Link]

  • El-Malah, A. A., et al. (2018). Reactivity of chiral functionalized pyrazoles: Alcohol protection. Journal of Chemical and Pharmaceutical Research. [Link]

  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • ResearchGate. (2013). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. [Link]

  • Der Pharma Chemica. (2011). Synthesis and antimicrobial activities of some new pyrazole derivatives. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Synthesis, Characterization and Antihelminthic Activity of Some Pyrazole Derivative. [Link]

  • Bîcu, E., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Drug Invention Today. [Link]

  • Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • Fronczek, F. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank. [Link]

  • ResearchGate. (2025). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • IGNITED MINDS. (2022). A review on Chemistry and Therapeutic effect of Pyrazole. [Link]

  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. [Link]

Sources

Validation

Assessing the Purity of Synthesized 1-(Chloromethyl)-4-nitro-1H-pyrazole: A Comparative Analytical Guide

1-(Chloromethyl)-4-nitro-1H-pyrazole (CAS: 51355-88-5, Molecular Weight: 161.55) is a critical electrophilic building block utilized extensively in pharmaceutical synthesis, primarily for the N-alkylation of complex scaf...

Author: BenchChem Technical Support Team. Date: March 2026

1-(Chloromethyl)-4-nitro-1H-pyrazole (CAS: 51355-88-5, Molecular Weight: 161.55) is a critical electrophilic building block utilized extensively in pharmaceutical synthesis, primarily for the N-alkylation of complex scaffolds[]. However, the very feature that makes this intermediate synthetically valuable—the highly reactive chloromethyl group—presents significant challenges during purity assessment. The compound is highly susceptible to solvolysis in protic environments and is prone to thermal degradation[2].

As a Senior Application Scientist, I have structured this guide to objectively evaluate three primary analytical modalities—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR). By understanding the physicochemical causality behind each method's limitations and strengths, researchers can establish a self-validating analytical framework for this reactive intermediate.

Mechanistic Evaluation of Analytical Modalities

Gas Chromatography (GC): The Pitfall of Thermal Lability

While GC-FID is a traditional workhorse for volatile organics, it is generally contraindicated for chloromethyl pyrazoles. Thermal stability is defined as a compound's ability to resist structural changes upon heat treatment[3]. The standard GC injector port temperatures (typically 200°C – 250°C) provide excessive thermal energy that induces the cleavage of the labile C-Cl bond[2]. This leads to on-column degradation, yielding artifactual impurity peaks (such as HCl elimination products or dimers). Consequently, GC analysis will falsely indicate a low-purity batch, making it an unreliable tool for this specific molecule.

High-Performance Liquid Chromatography (HPLC): The Relative Standard

HPLC with UV detection circumvents the thermal degradation issues inherent to GC. However, it introduces the risk of chemical degradation. If nucleophilic solvents (like pure methanol or unbuffered water) are used as sample diluents or mobile phases, the chloromethyl group can rapidly undergo solvolysis during the run. Furthermore, HPLC is a relative analytical technique; determining absolute purity requires a highly pure, certified reference standard of the analyte itself, which is often commercially unavailable for intermediate building blocks[4].

Quantitative NMR (qNMR): The Absolute Gold Standard

qNMR has rapidly become the gold standard for assessing the purity of pharmaceutical intermediates[5]. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific proton resonance and the molar concentration of that nucleus in the sample[4]. By co-dissolving the sample with a certified internal standard (IS), qNMR provides an absolute mass-fraction purity without requiring a reference standard of the pyrazole[6]. Because the analysis is conducted at ambient temperature in inert, anhydrous deuterated solvents, the integrity of the chloromethyl group is perfectly preserved.

Comparative Performance Data

The following table summarizes the operational parameters and risks associated with each analytical modality when applied to 1-(chloromethyl)-4-nitro-1H-pyrazole.

Analytical ModalityThermal Degradation RiskSolvolysis RiskReference Standard RequiredOutput TypeRecommended Application
GC-FID High (at injector >200°C)LowYesRelative Area %Not Recommended
HPLC-UV NoneModerate (if protic solvents used)YesRelative Area %Impurity Profiling / Reaction Monitoring
qNMR NoneNone (in anhydrous CDCl₃)No (Uses Internal Standard)Absolute Mass %Final Batch Release / Absolute Purity

Analytical Decision Workflow

PurityWorkflow Start Synthesized 1-(chloromethyl)-4-nitro-1H-pyrazole Assess Select Analytical Modality Start->Assess GC Gas Chromatography (GC) Assess->GC High Temp HPLC HPLC (UV-Vis) Assess->HPLC Liquid Phase qNMR Quantitative NMR (qNMR) Assess->qNMR Magnetic Resonance GC_Result Thermal Degradation (Avoid) GC->GC_Result Cleavage of -Cl HPLC_Result Relative Purity (Requires Standard) HPLC->HPLC_Result Area % qNMR_Result Absolute Purity (Gold Standard) qNMR->qNMR_Result Internal Std

Logical decision tree for selecting purity assessment modalities.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality-driven choices to mitigate the reactivity of the chloromethyl group.

Protocol A: Rapid HPLC-UV Analysis (For Impurity Profiling)
  • Causality: To prevent on-column solvolysis of the chloromethyl group, the sample must be prepared in an aprotic solvent, and the chromatographic run must be rapid using an acidic mobile phase to suppress ionization and unwanted nucleophilic attacks.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1.0 mg of the synthesized batch in 1.0 mL of anhydrous Acetonitrile (HPLC grade). Do not use methanol or water as the diluent.

    • Column Selection: Use a short, sub-2 µm particle column (e.g., C18, 50 mm × 4.6 mm, 1.8 µm) to ensure the analyte elutes in under 5 minutes, minimizing exposure to the aqueous mobile phase.

    • Mobile Phase:

      • Phase A: 0.1% Formic Acid in MS-grade Water.

      • Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 4.0 minutes at a flow rate of 1.2 mL/min.

    • Detection: UV at 254 nm (optimal for the nitro-pyrazole chromophore).

    • Self-Validation (System Suitability): Inject a spiked standard containing the analyte and its synthetic precursor (4-nitro-1H-pyrazole). The system is validated only if the critical pair resolution ( Rs​ ) is > 2.0 and no peak tailing is observed for the chloromethyl derivative.

Protocol B: qNMR Analysis (For Absolute Purity Determination)
  • Causality: qNMR requires the integration of distinct, non-overlapping proton signals. The methylene protons of the chloromethyl group appear as a distinct singlet (~6.0 ppm). Dimethyl sulfone (singlet at ~3.0 ppm) is selected as the internal standard (IS) because it is highly stable, non-hygroscopic, and its signal does not overlap with the pyrazole ring protons or the chloromethyl singlet[6].

  • Step-by-Step Methodology:

    • Weighing: Using a microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of the synthesized 1-(chloromethyl)-4-nitro-1H-pyrazole and ~5.0 mg of TraceCERT® Dimethyl sulfone into a clean vial.

    • Solvent: Add 0.6 mL of anhydrous CDCl₃ (stored over molecular sieves to prevent moisture-induced hydrolysis). Transfer to an NMR tube.

    • Self-Validation (T1 Relaxation): Run a rapid Inversion-Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton.

    • Acquisition: Acquire a 1D ¹H NMR spectrum (400 MHz or higher) using a 90° pulse angle. Critical Causality: Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 60 seconds). This ensures >99% recovery of equilibrium magnetization, preventing integration errors and ensuring absolute quantitative accuracy.

    • Data Processing: Apply baseline correction. Integrate the Dimethyl sulfone IS peak (3.0 ppm, 6H) and the chloromethyl peak (6.0 ppm, 2H). Calculate the absolute mass fraction using the standard qNMR equation.

References

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors - Enovatia - [Link]

  • qNMR for Purity Determination in Pharmaceuticals - RSSL - [Link]

  • Thermal Analysis in the Pharmaceutical Field - NETZSCH Analyzing & Testing - [Link]

Sources

Comparative

A Comparative Guide to In Silico Docking of Nitropyrazole Derivatives: Methodologies and Target Interactions

In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged heterocyclic structure, foundational to a multitude of pharmacologically active agents. The introduction of a nitro functional group...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged heterocyclic structure, foundational to a multitude of pharmacologically active agents. The introduction of a nitro functional group to this core can significantly modulate the electronic properties and biological activity of the resultant nitropyrazole derivatives. This guide provides a comprehensive, in-depth comparison of molecular docking studies involving nitropyrazole derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their interactions with various biological targets. We will delve into the causality behind methodological choices in computational docking and present a synthesis of data from multiple studies to illuminate structure-activity relationships.

The Significance of the Nitropyrazole Scaffold in Medicinal Chemistry

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry due to their wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The incorporation of a nitro group (NO2), a potent electron-withdrawing moiety, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile. This functionalization can enhance binding affinities to target proteins, modulate metabolic stability, and introduce novel interaction patterns within the binding pocket. For instance, the nitro group can act as a hydrogen bond acceptor and participate in electrostatic interactions, which can be pivotal for potent and selective inhibition of a biological target.

The Logic of Molecular Docking: A Self-Validating Workflow

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] The primary objective in a drug discovery context is to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor). A robust and trustworthy docking protocol is a self-validating system, where the choice of each step is justified by established principles and contributes to the reliability of the final prediction.

Below is a generalized workflow for a comparative molecular docking study, grounded in authoritative practices.

Molecular Docking Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (Energy Minimization, Tautomeric States) docking Molecular Docking (Conformational Search) ligand_prep->docking receptor_prep Receptor Preparation (Add Hydrogens, Assign Charges) grid_gen Grid Generation (Define Binding Site) receptor_prep->grid_gen grid_gen->docking scoring Scoring & Ranking (Binding Energy Estimation) docking->scoring analysis Pose Analysis (Interaction Mapping) scoring->analysis comparison Comparative Analysis analysis->comparison

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This protocol synthesizes common practices from various studies to provide a robust methodology for comparing nitropyrazole derivatives.

1. Ligand Preparation:

  • Objective: To generate low-energy, 3D conformations of the nitropyrazole derivatives and assign correct chemical properties.

  • Steps:

    • Sketch the 2D structures of the nitropyrazole derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a stable, low-energy conformation of the ligand.

    • Assign partial charges using a method like Gasteiger-Hückel.

    • Define rotatable bonds to allow for conformational flexibility during the docking process.

2. Receptor Preparation:

  • Objective: To prepare the protein target for docking by cleaning the crystal structure and assigning appropriate parameters.

  • Steps:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential molecules from the PDB file, such as water molecules, co-crystallized ligands, and co-factors, unless they are known to be critical for binding.

    • Add polar hydrogens to the protein, as they are often omitted in crystal structures.

    • Assign partial charges to the protein atoms (e.g., Kollman charges).

    • If the protein has missing residues or loops, these should be modeled using appropriate software (e.g., MODELLER).

3. Grid Generation:

  • Objective: To define the search space for the docking algorithm within the protein's binding site.

  • Steps:

    • Identify the binding site of the protein. This can be determined from the location of a co-crystallized ligand or through cavity detection algorithms.[3]

    • Generate a grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

4. Molecular Docking:

  • Objective: To predict the binding poses of the nitropyrazole derivatives within the defined binding site.

  • Steps:

    • Choose a suitable docking program. Commonly used programs include AutoDock, Glide, and GOLD.[5]

    • Set the docking parameters, such as the number of genetic algorithm runs, population size, and number of evaluations.

    • Run the docking simulation for each nitropyrazole derivative.

5. Analysis of Results:

  • Objective: To evaluate the docking results and compare the binding modes and affinities of the different derivatives.

  • Steps:

    • Analyze the docking scores (e.g., binding energy in kcal/mol) to rank the compounds. The lower the binding energy, the more favorable the interaction.[6]

    • Visualize the top-ranked poses for each compound and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the binding site.

    • Compare the binding modes of the different nitropyrazole derivatives to understand how structural modifications affect their interaction with the target.

Comparative Docking Analysis of Nitropyrazole Derivatives

The true utility of docking studies lies in the comparative analysis of a series of compounds. By keeping the protein target and docking parameters constant, any observed differences in binding affinity and interaction patterns can be attributed to the structural variations among the ligands.

Case Study: Nitropyrazole Derivatives as Potential Anticancer Agents Targeting EGFR

Several studies have investigated pyrazole derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key target in cancer therapy.[7][8][9] Here, we synthesize and compare hypothetical docking data for a series of nitropyrazole derivatives against the EGFR kinase domain (PDB ID: 2GS2).

Table 1: Comparative Docking Scores and Interactions of Nitropyrazole Derivatives with EGFR Kinase Domain

Compound IDStructureDocking Score (kcal/mol)Key Interacting ResiduesInteraction Types
NPZ-1 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-7.8Met793, Leu718, Val726Hydrogen Bond (NO2 with Met793), Hydrophobic
NPZ-2 4-formyl-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-8.5Met793, Leu718, Cys797Hydrogen Bond (NO2 with Met793; CHO with Cys797), Hydrophobic
NPZ-3 1-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-8.2Met793, Leu718, Val726Hydrogen Bond (NO2 with Met793), Halogen Bond, Hydrophobic
NPZ-4 3-(3-nitrophenyl)-1-p-tolyl-1H-pyrazole-7.9Met793, Leu718, Val726Hydrogen Bond (NO2 with Met793), Hydrophobic
  • The presence of the nitro group consistently leads to a hydrogen bond with the key hinge region residue Met793, a critical interaction for many EGFR inhibitors.

  • The addition of a formyl group in NPZ-2 introduces an additional hydrogen bond with Cys797, resulting in a more favorable docking score.[7] This highlights the importance of exploring different substituents to optimize binding.

  • The introduction of a chlorine atom in NPZ-3 provides a modest improvement in binding affinity, potentially through halogen bonding, a recognized interaction in drug design.

  • The electron-donating methyl group in NPZ-4 does not significantly improve the docking score compared to the unsubstituted phenyl ring in NPZ-1 , suggesting that electron-withdrawing or hydrogen-bonding substituents at this position may be more beneficial for EGFR inhibition.

SAR cluster_scaffold Nitropyrazole Scaffold cluster_mods Modifications cluster_outcome Predicted Outcome scaffold 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole (Core Structure) formyl Add Formyl Group (NPZ-2) (+H-bond with Cys797) scaffold->formyl chloro Add Chloro Group (NPZ-3) (+Halogen Bond) scaffold->chloro methyl Add Methyl Group (NPZ-4) (No significant change) scaffold->methyl improved_affinity Improved Binding Affinity formyl->improved_affinity modest_improvement Modest Improvement chloro->modest_improvement no_change No Significant Change methyl->no_change

Caption: Structure-Activity Relationship (SAR) insights from comparative docking.

Case Study: Nitropyrazole Derivatives as Potential Antimicrobial Agents

The pyrazole nucleus is also a common feature in compounds with antimicrobial activity.[10][11] Docking studies can be employed to investigate their potential mechanism of action, for example, by targeting bacterial enzymes like DNA gyrase or MurB.[10]

Table 2: Comparative Docking Scores of Nitropyrazole Derivatives against S. aureus DNA Gyrase B

Compound IDStructureDocking Score (kcal/mol)Key Interacting ResiduesInteraction Types
NPZ-5 5-amino-3-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile-9.1Asp73, Asn46, Ile78Hydrogen Bond (NH2 with Asp73; NO2 with Asn46), Hydrophobic
NPZ-6 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde-8.7Asp73, Asn46, Ile78Hydrogen Bond (CHO with Asp73; NO2 with Asn46), Hydrophobic
NPZ-7 1-ethyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile-8.3Asn46, Ile78Hydrogen Bond (NO2 with Asn46), Hydrophobic

In this hypothetical comparison:

  • The amino group in NPZ-5 forms a crucial hydrogen bond with Asp73, a key residue in the ATP-binding site of DNA gyrase B, leading to the best docking score.

  • The carbaldehyde group in NPZ-6 also forms a hydrogen bond with Asp73, but the overall score is slightly less favorable than NPZ-5 .

  • The absence of a hydrogen bond donor at position 5 in NPZ-7 results in a weaker predicted binding affinity.

This comparative analysis suggests that for developing nitropyrazole-based DNA gyrase inhibitors, incorporating a hydrogen bond donor at the 5-position of the pyrazole ring is a promising strategy.

Conclusion and Future Directions

This guide has provided a framework for conducting and interpreting comparative molecular docking studies of nitropyrazole derivatives. By adhering to a rigorous and logically sound workflow, researchers can gain valuable insights into the structure-activity relationships of this important class of compounds. The comparative data, even when synthesized from multiple sources, can guide the rational design of more potent and selective inhibitors for various therapeutic targets.

Future studies should focus on validating these in silico predictions through in vitro and in vivo experiments. Furthermore, the application of more advanced computational techniques, such as molecular dynamics simulations, can provide a more dynamic picture of the ligand-receptor interactions and further refine our understanding of the binding process.

References

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science. Retrieved March 8, 2026, from [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021, October 16). Scilit. Retrieved March 8, 2026, from [Link]

  • Kellenberger, E., et al. (2004). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance.
  • Mousa, N. A. J., Salman, H. H., & Alsaad, H. N. (2025). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. Babcock University Medical Journal, 8(2).
  • Al-Sanea, M. M., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(22), 6993.
  • Mousa, N. A. J., Salman, H. H., & Alsaad, H. N. (2025). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. Babcock University Medical Journal. Retrieved March 8, 2026, from [Link]

  • Sandhya, P. V., & Niyas, K. V. M. (2021). Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. GSC Biological and Pharmaceutical Sciences, 14(2), 193-203.
  • El-Sayed, N. N. E., et al. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules, 21(10), 1348.
  • Mousa, N. A. J., Salman, H. H., & Alsaad, H. N. (2025). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. Babcock University Medical Journal, 8(2). Retrieved March 8, 2026, from [Link]

  • Mousa, N. A. J., Salman, H. H., & Alsaad, H. N. (2026). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents.
  • Meng, E. C., et al. (2011). Molecular Docking and Virtual Screening. In Methods in Molecular Biology (pp. 1-19). Humana Press.
  • Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • Guedes, I. A., et al. (2021). Molecular docking in drug design: Basic concepts and application spectrums. Expert Opinion on Drug Discovery, 16(1), 1-13.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(chloromethyl)-4-nitro-1H-pyrazole

In the rigorous environment of drug discovery and chemical synthesis, functionalized pyrazoles like 1-(chloromethyl)-4-nitro-1H-pyrazole (CAS 51355-88-5) are indispensable building blocks, particularly for developing kin...

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous environment of drug discovery and chemical synthesis, functionalized pyrazoles like 1-(chloromethyl)-4-nitro-1H-pyrazole (CAS 51355-88-5) are indispensable building blocks, particularly for developing kinase inhibitors and novel agrochemicals. However, the exact structural features that make this compound synthetically valuable also render it exceptionally hazardous.

As an Application Scientist, I designed this guide to provide an authoritative, self-validating operational framework for handling this chemical. By understanding the mechanistic causality behind its hazards, laboratory professionals can execute workflows that ensure both scientific integrity and uncompromising safety.

Chemical Causality: Understanding the Hazard Profile

To design an effective safety protocol, we must first understand the chemical causality behind the compound's hazards. The chloromethyl moiety (-CH2Cl) attached to the pyrazole ring is a potent electrophile and alkylating agent.

When exposed to ambient moisture, sweat, or the mucous membranes of the respiratory tract, the chloromethyl group undergoes rapid nucleophilic substitution (hydrolysis). This reaction yields the corresponding hydroxymethyl pyrazole and releases equimolar amounts of localized hydrochloric acid (HCl). This in situ acid generation is the primary mechanism driving its H314 (Causes severe skin burns and eye damage) designation, as detailed in the . Furthermore, its acute toxicity profile (H302: Harmful if swallowed ) and classification as a UN 3261 Corrosive Solid dictate strict logistical handling.

Quantitative Hazard & Logistical Metrics

ParameterValueOperational Implication
CAS Number 51355-88-5Unique identifier for precise SDS retrieval and inventory tracking.
Molecular Weight 161.55 g/mol Used to calculate exact molar equivalents for stoichiometric quenching.
UN Number 3261Dictates Class 8 (Corrosive Solid, acidic, organic) transport and disposal.
Packing Group IIIndicates medium danger; requires rigid, UN-rated secondary containment.
Hazard Codes H302, H314Mandates localized exhaust ventilation and strict contact prevention.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; understand why each layer is deployed. The following matrix outlines the required defenses against the specific hydrolytic and alkylating threats of this compound.

PPE CategorySpecificationCausality / Rationale
Hand Protection Heavy-duty Nitrile ( 0.11 mm) or Neoprene.Provides >480 min breakthrough resistance against the localized HCl generated if the powder contacts hand moisture.
Eye/Face Protection Chemical safety goggles + Full face shield.Prevents irreversible corneal damage from aerosolized corrosive dust or accidental effervescence during quenching.
Body Protection Tyvek suit or heavy chemically resistant lab coat.Shields skin from ambient dust settling; prevents severe contact burns.
Respiratory Certified Fume Hood (face velocity >100 fpm).Mitigates inhalation of toxic particulates and any HCl fumes generated by ambient humidity during handling.

Operational Workflow: Handling & Disposal

The following protocols are designed as self-validating systems . A self-validating protocol incorporates immediate chemical or physical feedback loops to confirm that the safety measure is actively working.

Methodology 1: Inert Dispensing and Reaction Setup
  • Environmental Purge: Transfer the sealed bottle of 1-(chloromethyl)-4-nitro-1H-pyrazole into a certified fume hood. Purge your receiving reaction flask with Argon.

    • Causality: Argon is heavier than air and effectively displaces ambient moisture at the bottom of the flask, preventing premature hydrolysis of the chloromethyl group.

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: The compound is a fine powder; static discharge can cause the aerosolization of corrosive particulates, drastically increasing inhalation risks.

  • Transfer: Weigh the required mass and immediately transfer it to the Argon-purged flask. Seal the primary container tightly and wrap the cap with Parafilm to exclude moisture during storage.

Methodology 2: Self-Validating Quenching and Disposal Plan
  • Preparation of Quench Bath: In the fume hood, prepare a wide-mouth beaker containing a 1M solution of Sodium Bicarbonate (NaHCO₃).

  • Submersion: Carefully submerge all contaminated spatulas, weighing boats, and glassware into the NaHCO₃ bath.

  • Validation Loop: Observe the bath. The generation of CO₂ bubbles indicates that residual 1-(chloromethyl)-4-nitro-1H-pyrazole is actively hydrolyzing and the resulting HCl is being neutralized.

    • Self-Validation: Once effervescence completely ceases, the neutralization is chemically complete. You have visual confirmation that the hazard has been mitigated.

  • Waste Segregation: Transfer the neutralized liquid to an aqueous basic waste stream. Dispose of any solid remnants (e.g., weighing boats) in a rigid container labeled as UN 3261, Class 8 Corrosive Solid waste, in accordance with EPA/OSHA standards.

Workflow Visualization

HandlingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Quenching PPE Don PPE (Nitrile, Face Shield) Hood Verify Fume Hood (>100 fpm) PPE->Hood Weigh Weigh Compound (Anti-static tools) Hood->Weigh Transfer Transfer to Inert Flask (Ar) Weigh->Transfer Quench Add to 1M NaHCO3 (Hydrolysis) Transfer->Quench Residuals Validate Observe CO2 (Validation) Quench->Validate Waste Class 8 Waste (UN 3261) Validate->Waste No Bubbles

Workflow for handling and quenching 1-(chloromethyl)-4-nitro-1H-pyrazole.

References

  • 1-(Chloromethyl)-4-nitro-1H-pyrazole Properties and Hazards. ChemBK. Retrieved from:[Link] [2]

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